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  • Product: Streptidine Sulfate Salt

Core Science & Biosynthesis

Foundational

Biosynthesis pathway of streptidine in Streptomyces.

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Visualization

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Finalizing the Presentation

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Detailing the Guide

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The Biosynthesis Pathway of Streptidine in Streptomyces: A Comprehensive Technical Guide

Evolutionary and Biochemical Significance

Streptomycin, an aminoglycoside antibiotic produced by Streptomyces griseus, exerts its bactericidal effect by binding to the 30S ribosomal subunit and inducing translational errors [1.9]. The structural and functional core of streptomycin is streptidine (1,3-diguanidino-1,3-dideoxy-scyllo-inositol), a highly decorated aminocyclitol ring. The biosynthesis of streptidine is a masterpiece of evolutionary biochemistry, characterized by a bipartite, parallel enzymatic cascade. This pathway effectively converts D-glucose-6-phosphate into a di-guanidinated cyclitol through a precise sequence of oxidation, transamination, phosphorylation, and transamidination[1].

Understanding this pathway is critical for drug development professionals aiming to engineer novel aminoglycosides or utilize synthetic biology to bypass existing bacterial resistance mechanisms.

The Bipartite Architecture of the Streptidine Pathway

The conversion of D-glucose-6-phosphate to streptidine-6-phosphate requires 11 distinct enzymatic steps[2]. The pathway is uniquely structured into an initial cyclization phase followed by two nearly identical, sequential cascades that install the two guanidino groups.

  • Phase 1: Inositol Formation. The pathway initiates with the cyclization of D-glucose-6-phosphate to L-myo-inositol-1-phosphate by Ino1 (myo-inositol-1-phosphate synthase). This intermediate is subsequently dephosphorylated by StrO (inositol monophosphatase) to yield myo-inositol[2].

  • Phase 2: The First Guanidination Cascade. Myo-inositol is oxidized at the C-1 position by StrI (a dehydrogenase) to form scyllo-inosose, which is immediately transaminated by StsC (using L-glutamine as an amino donor) to yield scyllo-inosamine[1]. Crucially, before the amidino group can be transferred, the ring is phosphorylated by the kinase StrN. The resulting scyllo-inosamine-4-phosphate is then recognized by StrB1 (L-arginine:inosamine-phosphate amidinotransferase), which transfers an amidino group from L-arginine to form N-amidinoscyllo-inosamine-4-phosphate[1],[2].

  • Phase 3: The Second Guanidination Cascade. The intermediate is dephosphorylated by StsB, setting the stage for the second cascade. The C-3 hydroxyl group is oxidized by StsA, transaminated by StsE, and phosphorylated again by a specific kinase. Finally, StrB2 catalyzes the second amidinotransfer to yield streptidine-6-phosphate[2].

Interestingly, the accumulation of the final product, streptidine-6-phosphate, exerts a negative feedback loop by impairing upstream aminotransferase activity, thereby tightly regulating metabolic flux[3].

Pathway G6P D-Glucose-6-Phosphate MIP L-myo-Inositol-1-Phosphate G6P->MIP Ino1 (Synthase) MI myo-Inositol MIP->MI StrO (Phosphatase) SIO scyllo-Inosose MI->SIO StrI (Dehydrogenase) SIA scyllo-Inosamine SIO->SIA StsC (Aminotransferase) SIAP scyllo-Inosamine-4-P SIA->SIAP StrN (Kinase) NASIAP N-amidinoscyllo-inosamine-4-P SIAP->NASIAP StrB1 (Amidinotransferase) NASIA N-amidinoscyllo-inosamine NASIAP->NASIA StsB (Phosphatase) NASIO N-amidinoscyllo-inosose NASIA->NASIO StsA (Dehydrogenase) NAA N-amidino-3-amino-3-deoxy- scyllo-inosamine NASIO->NAA StsE (Aminotransferase) NAAP N-amidino-3-amino-3-deoxy- scyllo-inosamine-6-P NAA->NAAP Kinase S6P Streptidine-6-Phosphate NAAP->S6P StrB2 (Amidinotransferase)

Fig 1. The complete enzymatic cascade of streptidine biosynthesis in Streptomyces.

Enzymatic Causality: The Directing Role of Phosphorylation

A critical question in this pathway is: Why does the cell expend ATP to phosphorylate the cyclitol ring immediately prior to the amidinotransferase steps (StrB1 and StrB2), only to dephosphorylate it afterward?

The causality lies in structural thermodynamics and spatial specificity[4]. The cyclitol ring possesses multiple hydroxyl and amino groups that could potentially serve as nucleophiles. The bulky, highly charged phosphate group acts as a thermodynamic anchor and directing group . When scyllo-inosamine-4-phosphate binds in the active site of StrB1, the phosphate group coordinates with essential Mg²⁺ ions and positively charged active-site residues. This rigid coordination forces the C-1 amino group into the exact trajectory required to attack the amidino-enzyme intermediate, entirely preventing off-target guanidination[5].

Quantitative Summary of Pathway Enzymes

To facilitate experimental design, the key enzymes involved in the streptidine core biosynthesis are summarized below[2].

GeneEnzyme ClassificationCatalytic FunctionApprox. MW (kDa)
ino1 SynthaseD-Glucose-6-P → L-myo-Inositol-1-P~40
strO PhosphataseL-myo-Inositol-1-P → myo-Inositol~28
strI Dehydrogenasemyo-Inositol → scyllo-Inosose~37
stsC Aminotransferasescyllo-Inosose → scyllo-Inosamine~45
strN Kinasescyllo-Inosamine → scyllo-Inosamine-4-P~36
strB1 Amidinotransferasescyllo-Inosamine-4-P → N-amidinoscyllo-inosamine-4-P~39
stsB PhosphataseN-amidinoscyllo-inosamine-4-P → N-amidinoscyllo-inosamine~32
stsA DehydrogenaseN-amidinoscyllo-inosamine → N-amidinoscyllo-inosose~38
stsE AminotransferaseN-amidinoscyllo-inosose → N-amidino-3-amino-3-deoxy-scyllo-inosamine~36
strB2 AmidinotransferaseN-amidino-3-amino-3-deoxy-scyllo-inosamine-6-P → Streptidine-6-P~38

Self-Validating Experimental Protocols: Reconstituting StrB1 Activity

To validate pathway intermediates or test engineered amidinotransferases, researchers must utilize a self-validating in vitro assay. The following protocol isolates the StrB1 step.

Step 1: Substrate & Enzyme Preparation

  • Action: Express recombinant StrB1 with an N-terminal His-tag in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Dialyze the purified protein against 50 mM Tris-HCl (pH 7.5), 10% glycerol.

  • Causality: Imidazole from the elution buffer must be strictly removed via dialysis. Imidazole is a nucleophile that can competitively attack the amidino-enzyme intermediate, artificially lowering the apparent kcat​ of StrB1.

Step 2: Reaction Assembly

  • Action: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM scyllo-inosamine-4-phosphate, 2 mM L-arginine, and 1 µM purified StrB1. Incubate at 30°C for 30 minutes.

  • Causality: Mg²⁺ is strictly required to coordinate the phosphate group of the substrate within the StrB1 active site. L-arginine serves as the obligate amidino donor.

Step 3: Quenching and Filtration

  • Action: Quench the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA). Transfer the mixture to a 10 kDa MWCO centrifugal filter and spin at 14,000 x g for 10 minutes.

  • Causality: Heat denaturation (e.g., boiling at 95°C) is commonly used to stop enzymatic reactions but must be avoided here. The phosphorylated cyclitol intermediates are highly thermolabile and will spontaneously dephosphorylate under heat. Acid quenching combined with physical size-exclusion completely halts the reaction while preserving the metabolite's structural integrity.

Step 4: LC-MS/MS Analysis

  • Action: Analyze the filtrate using HILIC-LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Aminocyclitols lack strong chromophores, rendering standard UV-Vis spectrophotometry useless. HILIC (Hydrophilic Interaction Liquid Chromatography) is chosen over reverse-phase C18 because the highly polar, phosphorylated cyclitols will not retain on hydrophobic columns.

Workflow Prep 1. Substrate Prep (scyllo-Inosamine-4-P) Assay 3. In Vitro Reaction (+ L-Arginine, Mg2+) Prep->Assay Enz 2. StrB1 Purification (Ni-NTA Affinity) Enz->Assay Quench 4. Quench & Filter (TFA, 10kDa MWCO) Assay->Quench LCMS 5. LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Fig 2. Self-validating experimental workflow for in vitro characterization of StrB1 activity.

Trustworthiness & Orthogonal Validation

A protocol is only as reliable as its internal controls. To make the above workflow a self-validating system , two critical controls must be run in parallel:

  • Catalytic Dead Control: Substitute wild-type StrB1 with a mutant where the catalytic cysteine (acting as the nucleophile to form the thiohemiacetal intermediate with arginine) is mutated to alanine (Cys→Ala). This proves the reaction is enzymatically driven and not a result of spontaneous chemical amidination.

  • Isotopic Tracing: Replace standard L-arginine with heavy-labeled ¹⁵N₄-L-Arginine . If the amidinotransfer mechanism is genuine, the product peak in the mass spectrometer must shift by exactly +2 Da (since two of the four ¹⁵N atoms are transferred with the amidino group). This orthogonal validation mathematically eliminates the possibility of background contamination or isobaric interference.

References

  • KEGG PATHWAY: mtu00521 - Streptomycin biosynthesis. Genome.jp. Available at:[Link]

  • Cyclitols and aminocyclitols as signals: Their roles in supporting ecosystems and promoting human health. Natural Product Reports (via PubMed Central). Available at:[Link]

  • Isolation of streptomycin-nonproducing mutants deficient in biosynthesis of the streptidine moiety or linkage between streptidine 6-phosphate and dihydrostreptose. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Enzymatic Synthesis of Streptidine from scyllo-Inosamine. Biochemistry. Available at:[Link]

  • Biotechnology, Products of Secondary Metabolism (Volume 7). epdf.pub. Available at:[Link]

Sources

Exploratory

Elucidating the Molecular Architecture of Streptomycin: The Discovery and Characterization of Streptidine

Abstract The discovery of streptomycin in 1943 marked a revolution in the treatment of tuberculosis and aerobic gram-negative bacterial infections. However, translating this biological discovery into a defined chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The discovery of streptomycin in 1943 marked a revolution in the treatment of tuberculosis and aerobic gram-negative bacterial infections. However, translating this biological discovery into a defined chemical entity required overcoming immense analytical hurdles. This technical guide explores the rigorous chemical degradation workflows utilized to elucidate the structure of streptomycin, focusing on the isolation and characterization of its critical aminocyclitol core: streptidine .

The Rationale for Chemical Degradation in Structural Elucidation

Before the advent of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, elucidating the structure of complex natural products required systematic chemical deconstruction. Streptomycin is a polycationic aminoglycoside, a class of molecules characterized by amino sugars linked via glycosidic bonds to an aminocyclitol core.

To determine its structure, researchers employed targeted hydrolytic cleavage. The causality behind this approach is rooted in the differential stability of chemical bonds: the α-1,4-glycosidic linkages connecting the structural domains are highly labile under specific acidic conditions, whereas the core cyclitol rings remain intact. By selectively cleaving these bonds, researchers successfully isolated the molecule's fundamental building blocks: streptose, N-methyl-L-glucosamine, and the highly basic aminocyclitol core, streptidine .

Experimental Methodology: Hydrolytic Cleavage and Isolation

The isolation of streptidine from the parent streptomycin molecule is a masterclass in classical organic chemistry. The following protocol reconstructs the pivotal workflow used to isolate and validate streptidine, ensuring a self-validating system at each critical juncture.

Protocol: Acid-Catalyzed Hydrolysis and Streptidine Isolation

Step 1: Acidic Cleavage of Glycosidic Bonds

  • Action: Dissolve 10.0 g of streptomycin sulfate in 200 mL of 1.3 N methanolic hydrogen chloride (or aqueous sulfuric acid). Incubate the reaction mixture at 37°C to 50°C for 24 to 48 hours.

  • Causality: The acidic environment protonates the glycosidic oxygen, transforming it into a viable leaving group. This catalyzes the hydrolysis of the glycosidic bonds, separating the polycationic aminocyclitol (streptidine) from the streptobiosamine moiety (the combined streptose and glucosamine sugars). The cyclitol core and its guanidino groups are highly resistant to acid degradation, ensuring the streptidine remains structurally intact.

  • Self-Validation: Monitor the reaction progress via polarimetry. Intact streptomycin exhibits a specific optical rotation. As the chiral centers of the glycoside are separated into independent molecules, the optical rotation of the solution will shift and eventually plateau, signaling complete hydrolysis.

Step 2: Selective Precipitation of Streptidine

  • Action: To the hydrolysate, introduce a saturated aqueous solution of picric acid (2,4,6-trinitrophenol). Cool the mixture to 4°C to induce crystallization.

  • Causality: Streptidine contains two strongly basic guanidino groups (pKa ~13). While the streptobiosamine fragments remain highly soluble, the interaction between the basic guanidino groups of streptidine and the bulky, hydrophobic picrate anions forms streptidine dipicrate dihydrate, a complex with exceptionally low solubility in aqueous mixtures. This drives selective precipitation.

  • Self-Validation: Filter and dry the resulting yellow crystals. Perform a micro-block melting point analysis. The observation of a sharp melting point at 283–284°C (with decomposition) provides immediate physical validation that pure streptidine dipicrate dihydrate has been isolated .

Step 3: Conversion to the Dihydrochloride Salt

  • Action: Suspend the streptidine dipicrate in water and acidify with concentrated hydrochloric acid. Extract the liberated picric acid repeatedly with diethyl ether until the aqueous layer is colorless. Lyophilize the aqueous layer and recrystallize the residue from absolute methanol.

  • Causality: The picrate salt is intractable for downstream biological and elemental analysis. Exchanging the picrate for chloride ions yields streptidine dihydrochloride, a highly water-soluble salt that is easily purified via crystallization.

  • Self-Validation: Conduct elemental analysis (C, H, N) on the recrystallized product. Concordance between the theoretical values for C₈H₁₈N₆O₄·2HCl and the experimental yield confirms the molecular formula and the absence of residual picric acid or sugar contaminants.

StreptomycinDegradation SM Streptomycin (C21H39N7O12) Acid Aqueous Acid Hydrolysis (1.3 N HCl / MeOH) SM->Acid Cleaves glycosidic bond Base Alkaline Hydrolysis (Strong Base) SM->Base Degradation at >70°C SD Streptidine (C8H18N6O4) Acid->SD Precipitates (Picrate/Sulfate) SBA Streptobiosamine (C13H23NO9) Acid->SBA Remains in supernatant Maltol Maltol (C6H6O3) Base->Maltol Alkaline rearrangement

Fig 1: Chemical degradation pathways of streptomycin yielding streptidine.

Physicochemical Characterization of Streptidine

Following its isolation, rigorous physicochemical characterization was required to deduce the internal structure of streptidine. Oxidative degradation with potassium permanganate revealed that streptidine is a 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane (specifically, a derivative of scyllo-inositol) .

The quantitative data obtained from these early characterization experiments established the foundational reference standards still utilized in pharmacopeial monographs today.

Table 1: Physicochemical Properties and Elemental Composition of Streptidine Derivatives

DerivativeMolecular FormulaMelting Point (°C)Optical Rotation [α]DElemental Analysis (Calculated vs. Found)
Streptidine Dihydrochloride C₈H₁₈N₆O₄ · 2HCl285–292 (dec.)+13.5° (c=4.83, H₂O)Calc: C 28.66, N 25.07Found: C 29.31, N 25.16
Streptidine Dipicrate Dihydrate C₈H₁₈N₆O₄ · 2C₆H₃N₃O₇ · 2H₂O283–284 (dec.)N/ACalc: C 31.58, N 24.55Found: C 31.25, N 24.54
Streptidine Sulfate C₈H₁₈N₆O₄ · H₂SO₄>300N/ACalc: C 26.89, N 20.10Found: C 27.20, N 20.05

Data synthesized from historical isolation records and modern chemical databases , .

Pharmacological and Biosynthetic Significance

Understanding the structure of streptidine is not merely an exercise in historical chemistry; it is fundamental to understanding the mechanism of action of aminoglycoside antibiotics.

Streptomycin exerts its bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit. The streptidine moiety is the critical pharmacophore for this interaction. The two positively charged guanidino groups of streptidine act as electrostatic anchors, docking tightly into the negatively charged phosphate backbone of the ribosomal RNA. This binding induces a conformational alteration in the ribosome, leading to the misreading of mRNA and the catastrophic inhibition of protein synthesis initiation .

RibosomalBinding SD Streptidine Moiety (Guanidino Groups) Ribosome 30S Ribosomal Subunit (16S rRNA pocket) SD->Ribosome Electrostatic anchoring (Polycationic) SBA Streptobiosamine Moiety (Sugar Rings) SBA->Ribosome Hydrogen bonding network Conform Ribosomal Conformational Alteration Ribosome->Conform Induces structural shift Effect mRNA Misreading & Bactericidal Effect Conform->Effect Blocks protein synthesis

Fig 2: Mechanistic pathway of streptomycin binding to the 30S ribosomal subunit.

Furthermore, the in vivo degradation of streptomycin back into streptidine has significant clinical implications. Prolonged administration of streptomycin can lead to the accumulation of streptidine in the bloodstream, which has been implicated as a potential contributor to the vestibulotoxic (inner ear damage) side effects associated with aminoglycoside therapy.

Conclusion

The discovery and structural elucidation of streptidine represented a watershed moment in natural product chemistry. By employing rationally designed, self-validating chemical degradation protocols, early researchers were able to map the precise molecular architecture of streptomycin. Today, the principles used to isolate and characterize streptidine continue to inform the structural analysis of novel antimicrobial compounds and the rational design of next-generation antibiotics.

References
  • Peck, R. L., Graber, R. P., Walti, A., Peel, E. W., Hoffhine, C. E., & Folkers, K. (1946). Streptomyces Antibiotics. IV. Hydrolytic Cleavage of Streptomycin to Streptidine. Journal of the American Chemical Society, 68(1), 29-31. URL:[Link]

  • Carter, H. E., Clark, R. K., & Dickman, S. R. (1946). Degradation of streptomycin and the structure of streptidine and streptamine. Science, 103(2678), 540. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19649, Streptomycin. PubChem. URL: [Link]

Foundational

Physicochemical Profiling and Analytical Characterization of Streptidine Sulfate Salt

A Technical Whitepaper for Drug Development and Analytical Scientists Executive Summary Streptidine sulfate salt is a highly polar aminocyclitol and the core structural aglycone of the aminoglycoside antibiotic streptomy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development and Analytical Scientists

Executive Summary

Streptidine sulfate salt is a highly polar aminocyclitol and the core structural aglycone of the aminoglycoside antibiotic streptomycin. While traditionally viewed merely as a metabolic byproduct or synthetic precursor, streptidine has emerged as a critical analyte in pharmaceutical quality control, environmental monitoring, and coordination chemistry. Because it lacks a conjugated π-electron system and possesses multiple strongly basic guanidino groups, streptidine defies conventional reversed-phase UV-chromatography.

This whitepaper synthesizes the physicochemical properties of streptidine sulfate, details the mechanistic rationale behind its chemical behavior, and establishes self-validating analytical protocols for its quantification.

Structural and Physicochemical Profiling

Streptidine (meso-1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane) is characterized by a dense array of hydrogen-bond donors and acceptors. The spatial arrangement of its functional groups—specifically the two strongly basic guanidino moieties and four hydroxyl groups—dictates its extreme hydrophilicity and basicity.

Quantitative Data Summary

The following table consolidates the physicochemical parameters of streptidine and its sulfate salt form:

ParameterValue / Description
Chemical Name Streptidine Sulfate Salt
Synonyms N1,N3-Bis(aminoiminomethyl)streptamine Sulfate Salt; N,N'-Diamidinostreptamine Sulfate Salt
CAS Number 85-17-6 (Free Base) / 3810-74-0 (Streptomycin Sulfate parent compound)
Molecular Formula C8H18N6O4 · H2SO4
Molecular Weight 262.27 g/mol (Free Base)
Appearance White to off-white powder (Neat)
Solubility Highly soluble in aqueous solutions; insoluble in most organic solvents
Structural Class Aminocyclitol / Glycoside Aglycone

Data supported by chemical property databases and reference standards (1[1], 2[2]).

Mechanistic Role & Chemical Reactivity

Streptomycin acts as a triacidic base, primarily due to the two strongly basic guanidino groups located on the streptidine moiety (3[3]). The stability of the glycosidic bond connecting streptidine to the disaccharide streptobiosamine is highly dependent on environmental conditions.

Causality of Degradation: When subjected to thermal stress (temperatures exceeding 70 °C) or acidic environments, the glycosidic linkage in streptomycin undergoes hydrolysis. This cleavage yields free streptidine and streptobiosamine (4[4]). Because neither degradation product is commercially available in high abundance, streptidine sulfate salt is synthesized and utilized as a highly specific reference standard for impurity profiling. Conversely, alkaline hydrolysis bypasses streptidine liberation entirely, yielding maltol instead.

Pathway SM Streptomycin Sulfate (Parent Aminoglycoside) Acid Acidic/Thermal Hydrolysis (>70°C) SM->Acid Base Alkaline Hydrolysis SM->Base Std Streptidine Sulfate (Aminocyclitol Core) Acid->Std Sba Streptobiosamine (Disaccharide) Acid->Sba Maltol Maltol Base->Maltol

Chemical degradation pathways of Streptomycin yielding Streptidine under thermal/acidic stress.

Analytical Characterization & Quantification Protocols

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is fundamentally incompatible with streptidine. The molecule's extreme polarity causes it to elute in the void volume of C18 columns, and its lack of a conjugated chromophore renders it invisible to UV/Vis detectors.

To achieve the rigorous Limit of Quantification (LOQ) required by the European Pharmacopoeia, alternative detection mechanisms such as Charged Aerosol Detection (CAD) or tandem mass spectrometry (MS/MS) paired with Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

Protocol 1: HPLC-CAD for Pharmaceutical Impurity Profiling

Rationale: CAD provides a uniform, mass-dependent response for non-volatile analytes, bypassing the need for optical absorbance (5[5]). HILIC provides orthogonal retention via water-layer partitioning, successfully retaining the multi-charged guanidino groups.

  • Standard Preparation: Dissolve the Streptidine Sulfate reference standard in LC-MS grade water to a stock concentration of 1.0 mg/mL. Perform serial dilutions to construct a calibration curve spanning 0.05 to 10 µg/mL.

  • Sample Preparation: Dissolve the target pharmaceutical streptomycin sulfate sample in water to a concentration of 5 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a HILIC column (e.g., bare silica or zwitterionic stationary phase).

  • Mobile Phase: Utilize a gradient of Acetonitrile and Aqueous Ammonium Formate buffer (pH 3.0 - 4.5). Causality: The acidic buffer ensures consistent protonation of the guanidino groups, preventing peak tailing and maintaining robust electrostatic interactions with the stationary phase.

  • Detection: Route the eluent to a Corona CAD detector. Set the nebulizer temperature to 35 °C to ensure optimal aerosolization of the mobile phase.

  • System Validation: Verify that the LOQ reaches ≤ 0.008% relative to the 5 mg/mL test solution, confirming the system's sensitivity to trace impurities (5[5]).

Protocol 2: UPLC-MS/MS for Environmental & Feed Monitoring

Rationale: When monitoring complex matrices (e.g., agricultural feed) for illegal antibiotic industrial dregs, matrix interference is severe. Tandem mass spectrometry (MS/MS) ensures absolute structural specificity, while Weak Cation-Exchange (WCX) Solid-Phase Extraction (SPE) isolates the target amines (6[6]).

  • Extraction: Homogenize 5 g of the sample with 20% aqueous trichloroacetic acid (TCA). Causality: TCA effectively precipitates matrix proteins while maintaining the basic streptidine in its highly soluble, protonated state.

  • Matrix Cleanup: Adjust the extract pH to 6.0 and load onto a WCX SPE cartridge. Wash with water/methanol, and elute with 5% formic acid in methanol.

  • UPLC Separation: Utilize a sub-2 µm HILIC column for rapid, high-resolution separation.

  • MS/MS Detection: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for streptidine.

  • Validation: Implement matrix-matched calibration curves to correct for ion suppression. The target LOQ for this protocol should be validated at 50 µg/kg with relative reproducibility between 5.4–9.6% (6[6]).

Workflow Sample Sample Preparation (Aqueous Extraction / pH Adjustment) SPE Solid-Phase Extraction (SPE) (Weak Cation-Exchange) Sample->SPE Matrix Cleanup Chroma Chromatographic Separation (HILIC or Ion-Exchange) SPE->Chroma Elution Detect Detection & Quantification (CAD or ESI-MS/MS) Chroma->Detect Resolved Peaks Data Data Analysis (Impurity Profiling < 0.008% LOQ) Detect->Data Signal Processing

Analytical workflow for Streptidine quantification using HILIC separation and MS/MS detection.

Coordination Chemistry & Biological Studies

Beyond its role as an analytical marker, streptidine's spatial arrangement of nitrogen and oxygen donors makes it a potent chelating agent. Recent inorganic chemistry studies have characterized its interaction with transition metals, such as the synthesis of novel platinum compounds like (H2Std)PtCl4(H2O)x (7[7]).

In these complexes, streptidine sulfate acts as a cationic scaffold. Extended X-ray absorption spectroscopy (XAS) has been crucial in interpreting the structural arrangement of these complexes, revealing potential synergistic biological activities (including cytotoxic and antimicrobial properties) between platinum metallodrugs and aminoglycoside derivatives (7[7]).

References

  • Streptidine Sulfate Salt Chemical Properties. CymitQuimica. 1

  • Streptomycin Sulfate Properties. ChemicalBook. 3

  • Physical characterization and biological studies of a (streptidine)(PtIICl4) compound. Semantic Scholar. 7

  • Determination of Streptomycin and Impurities Using HPAE-PAD. Thermo Fisher Scientific. 4

  • Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection. ResearchGate.5

  • Method for determination of streptomycin and streptidine as markers for streptomycin industrial dregs monitoring in pig and poultry compound feeds. ResearchGate. 6

  • Streptomycin Compound Summary. PubChem. 2

Sources

Exploratory

Understanding the ototoxicity of Streptidine Sulfate Salt.

Understanding the Ototoxicity of Streptidine Sulfate Salt: A Technical Guide to Mechanisms and Methodologies Introduction Aminoglycoside-induced ototoxicity is a major limiting factor in the clinical application of broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Ototoxicity of Streptidine Sulfate Salt: A Technical Guide to Mechanisms and Methodologies

Introduction

Aminoglycoside-induced ototoxicity is a major limiting factor in the clinical application of broad-spectrum antibiotics like streptomycin. While streptomycin itself has historically been viewed as the primary vestibulotoxic and cochleotoxic agent, advanced pharmacokinetic and histological studies have identified its metabolic derivative—Streptidine (STD) —as the principal driver of inner ear hair cell apoptosis[1]. Formulated experimentally as Streptidine Sulfate Salt, this compound allows researchers to isolate and study the specific ototoxic moiety without the confounding antimicrobial variables of the parent molecule.

This guide provides an in-depth technical synthesis of the biochemical mechanisms, cellular pathways, and validated experimental protocols required to study Streptidine Sulfate Salt ototoxicity.

Biochemical Causality: Why Streptidine?

Streptomycin undergoes acid hydrolysis in vivo to produce streptidine (dihydrostreptomycin impurity A) [2]. Structurally, streptidine is an aminated cyclitol bearing two highly reactive guanidine groups at positions 1 and 5 of the ring.

Causality in Experimental Choice: When isolating the cause of vestibulotoxicity, whole streptomycin presents a challenge because it is a large, multi-component molecule (streptidine, streptose, and N-methyl-L-glucosamine). By utilizing Streptidine Sulfate Salt in isolated in vitro or in vivo models, researchers can demonstrate that the guanidine groups are specifically responsible for high-affinity binding to the negatively charged polyphosphoinositides on the apical membranes of sensory hair cells[3].

Mechanistic Pathway of Hair Cell Apoptosis

The ototoxicity of Streptidine Sulfate Salt is not mediated by surface-level irritation but by a complex intracellular apoptotic cascade.

  • Cellular Entry: Streptidine enters the endolymphatic fluid and permeates the sensory hair cells via the mechano-electrical transducer (MET) channels (specifically the TMC1/2 pore-forming proteins) located at the tips of the stereocilia.

  • Intracellular Disruption: Once inside, the cationic nature of streptidine causes it to accumulate in mitochondria. It displaces bound calcium and binds to mitochondrial ribosomes.

  • Oxidative Stress & Apoptosis: This binding disrupts ATP-ase activity and the respiratory chain, leading to a massive overproduction of Reactive Oxygen Species (ROS). The resulting oxidative stress triggers caspase-dependent apoptosis, permanently destroying the hair cell [4].

Pathway A Streptidine Sulfate Salt (Systemic Circulation) B Endolymphatic Fluid (Inner Ear) A->B C MET Channels (TMC1/2) (Hair Cell Apical Membrane) B->C D Intracellular Accumulation (Mitochondria) C->D E Binding to Polyphosphoinositides & Ribosomes D->E F ROS Overproduction (Oxidative Stress) E->F G Sensory Hair Cell Apoptosis (Vestibular & Cochlear) F->G

Signaling Pathway of Streptidine-Induced Apoptosis in Sensory Hair Cells.

Quantitative Efficacy: Streptidine vs. Streptomycin

The potency of streptidine as an ototoxin is significantly higher than its parent compound. In chronic in vivo rat models, the administration of streptidine yields equivalent hair cell loss to streptomycin, but at a fraction of the dose [5].

Table 1: Comparative Utricular Hair Cell Loss in Long Evans Rats (Adapted from Granados & Meza, 2005)

Treatment GroupRelative DoseDay 25 Hair Cell CountDay 35 Hair Cell CountDay 45 Hair Cell Count
Control (Saline) N/A~400 (Baseline)~400 (Baseline)~400 (Baseline)
Streptomycin (STP) 100% (Standard)16010252
Streptidine (STD) 10% of STP Dose 157 95 49

Expert Insight: The data explicitly validates that streptidine is the active ototoxic metabolite, achieving near-identical vestibulotoxic outcomes (abnormal swimming patterns and utricular epithelial degradation) despite a 90% reduction in administered dose [1].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality.

Workflow S1 Step 1: Preparation Dosing Streptidine Sulfate Salt S2 Step 2: Validation FM1-43 Dye MET Channel Check S1->S2 S3 Step 3: Administration In Vitro (Organotypic) or In Vivo S2->S3 S4 Step 4: Observation ROS Detection / Swimming Assay S3->S4 S5 Step 5: Quantification Hair Cell Counting & Histology S4->S5

Experimental Workflow for Streptidine Ototoxicity Assessment and Validation.

Protocol A: In Vitro Cochlear Organotypic Culture & ROS Quantification

Objective: To isolate the direct cellular toxicity of Streptidine Sulfate Salt independent of systemic metabolism. Self-Validating Step: The use of FM1-43 dye prior to streptidine exposure confirms that MET channels are active and functional. If FM1-43 is not taken up, the hair cells are already compromised by dissection trauma, invalidating the assay.

  • Tissue Harvesting: Dissect the cochlear basilar membrane from postnatal day 3-4 (P3-P4) rats. Microdissect in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Culture Establishment: Plate the explants on collagen-coated coverslips in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin. Incubate at 37°C with 5% CO2 for 24 hours to allow attachment.

  • MET Channel Validation (Control): Briefly expose cultures to 3 µM FM1-43 dye for 10 seconds, wash, and observe under epifluorescence. Rapid dye uptake confirms functional MET channels.

  • Streptidine Administration: Prepare a 50 µM to 1 mM dose-response gradient of Streptidine Sulfate Salt in culture media. Treat the explants for 24 hours.

  • ROS Detection: Add 5 µM CellROX® Green Reagent to the media for the final 30 minutes of the streptidine incubation.

  • Fixation and Imaging: Fix with 4% paraformaldehyde (PFA) for 15 minutes. Counterstain with Phalloidin (to visualize stereocilia) and DAPI (for nuclei). Quantify outer and inner hair cell survival and ROS fluorescence intensity using confocal microscopy.

Protocol B: In Vivo Vestibulotoxicity Assay

Objective: To measure the functional and histological impact of chronic streptidine exposure.

  • Subject Selection: Utilize young male Long Evans rats (to ensure robust baseline motor function).

  • Dosing Regimen: Administer Streptidine Sulfate Salt subcutaneously. Crucial: Dose at 10% of the standard streptomycin ototoxic dose (e.g., if STP is 400 mg/kg, use 40 mg/kg STD) to match metabolic conversion rates.

  • Behavioral Assay (Swimming Test): Assess vestibular function every 5 days. Normal rats swim horizontally; vestibulotoxic rats exhibit disorientation, underwater tumbling, and erratic swimming patterns.

  • Histological Endpoint: At day 25, 35, and 45, sacrifice a subset of animals. Harvest the utricular maculae, fix in glutaraldehyde, and perform quantitative hair cell counts per 3.9 mm² area using light or electron microscopy.

Implications for Drug Development

Understanding that the streptidine moiety is the primary driver of ototoxicity opens novel avenues for drug development. Researchers are currently utilizing Streptidine Sulfate Salt to screen for "decoy acceptors"—molecules that competitively bind the guanidine groups of streptidine before it can interact with the MET channels or polyphosphoinositides. Furthermore, characterizing the exact binding pocket of streptidine within the TMC1 pore is a critical step in developing co-therapies that temporarily block MET channels during aminoglycoside administration, thereby preventing permanent hearing loss [4].

References

  • Granados, O., & Meza, G. (2005). "Streptidine, a metabolic derivative produced after administration of streptomycin in vivo, is vestibulotoxic in rats." Histology and Histopathology. URL:[Link]

  • Sanders, W. E., & Sanders, C. C. (1979). "Toxicity of Antibacterial Agents: Mechanism of Action on Mammalian Cells." Annual Review of Pharmacology and Toxicology. URL:[Link]

  • ResearchGate. "Identification of Druggable Binding Sites and Small Molecules as Modulators of TMC1." ResearchGate Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using Streptidine Sulfate Salt in cell culture.

Application Note: Streptidine Sulfate Salt in Cell Culture – Mechanistic Utility and Protocols Introduction & Mechanistic Rationale Streptidine sulfate (CAS 85-17-6) is a diguanidinated aminocyclitol derivative of scyllo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Streptidine Sulfate Salt in Cell Culture – Mechanistic Utility and Protocols

Introduction & Mechanistic Rationale

Streptidine sulfate (CAS 85-17-6) is a diguanidinated aminocyclitol derivative of scyllo-inositol and a core structural component of the aminoglycoside antibiotic streptomycin[1]. While streptomycin exerts its antimicrobial and cytotoxic effects by binding to the 16S rRNA of the bacterial ribosome or triggering ferroptosis in mammalian tumor-initiating cells (TICs)[2], isolated streptidine lacks the complete structural requirements for potent ribosomal inhibition.

However, in advanced cell culture and molecular biology, streptidine sulfate serves two highly specialized, field-proven functions:

  • Decoy Acceptor for Resistance Enzymes: Streptidine acts as a competitive "decoy" for aminoglycoside-modifying enzymes, specifically 6-O-adenyltransferase (ANT(6)). By saturating the enzyme, streptidine prevents the adenylation and subsequent inactivation of streptomycin, effectively rescuing the antibiotic's efficacy in resistant cell lines[3].

  • Structural Control in Cytotoxicity and Ferroptosis Assays: Because streptidine lacks the aldehyde-containing streptose moiety responsible for inducing mitochondrial dysfunction and ferroptosis in non-adherent TICs, it is utilized as an essential negative structural control in oncology cell culture models[2].

Physicochemical Properties & Formulation Strategy

Understanding the physicochemical constraints of streptidine sulfate is critical for maintaining cell culture integrity. The diguanidine groups confer strong basicity (pKa > 12), resulting in a dicationic state at physiological pH, which dictates its solubility profile and cellular penetrance[1].

Table 1: Physicochemical and Formulation Parameters of Streptidine Sulfate

ParameterValue / DescriptionExperimental Implication
Aqueous Solubility ~50 mg/mL in H₂O[1]Highly soluble in standard culture media; no DMSO required.
Organic Solubility <10 mg/mL in Methanol[1]Avoid ethanol/DMSO stock formulations to prevent precipitation.
Thermal Stability Decomposes at >225°C[1]Do not autoclave solutions. Sterilize via 0.22 µm filtration.
pH Behavior Dicationic at pH 7.4[1]May slightly acidify unbuffered media; ensure adequate HEPES buffering.

Mechanistic Pathway Visualization

To understand the causality behind using streptidine in co-treatment models, the following diagram illustrates its role in bypassing enzymatic resistance.

MOA ANT ANT(6) Enzyme (Resistance Factor) Inactive Adenylated Streptomycin (Inactive) ANT->Inactive Adenylation Strep Streptomycin (Antibiotic) Strep->ANT Without Decoy Std Streptidine Sulfate (Decoy Acceptor) Std->ANT Competitive Binding Active Active Streptomycin (Ribosome Binding) Std->Active Rescues Ribosome Bacterial Ribosome / Target Active->Ribosome Translation Inhibition

Caption: Streptidine acts as a decoy acceptor, competitively inhibiting ANT(6) to rescue streptomycin.

Detailed Experimental Protocols

Protocol A: Preparation of 100x (50 mg/mL) Streptidine Sulfate Stock Solution Causality: Streptidine's ionic character makes it highly water-soluble, but its guanidinium groups can interact with multivalent anions. Preparing it in pure cell-culture grade water prevents premature precipitation[1].

  • Weighing: Accurately weigh 50 mg of Streptidine Sulfate powder.

  • Dissolution: Add 1.0 mL of sterile, endotoxin-free ultra-pure water (Milli-Q or equivalent).

  • Mixing: Vortex for 30–60 seconds until the solution is completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Note: Avoid nylon filters as they may non-specifically bind cationic compounds.

  • Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C. The solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Decoy Acceptor Assay in ANT(6)-Expressing Cultures Causality: To rescue streptomycin activity in resistant strains, streptidine must be present in molar excess to saturate the ANT(6) enzyme before streptomycin is introduced[3]. This creates a self-validating system where the restoration of antibiotic efficacy confirms the mechanism of resistance.

  • Cell Seeding: Seed the ANT(6)-expressing bacterial or engineered mammalian cells in appropriate media at a density of 5 × 10⁵ cells/mL.

  • Pre-incubation with Decoy: Add Streptidine Sulfate to the culture to achieve a final concentration of 1 mM. Incubate for 30 minutes at 37°C. This pre-incubation is critical to allow streptidine to occupy the active sites of the adenyltransferase.

  • Antibiotic Challenge: Introduce Streptomycin at its standard Minimum Inhibitory Concentration (MIC) or desired experimental dose (e.g., 50–100 µg/mL).

  • Incubation: Incubate the cultures for 24–48 hours under standard conditions (37°C, 5% CO₂ for mammalian cells, or appropriate shaking for bacteria).

  • Viability Readout: Assess cell viability using an MTT assay or OD600 measurement. Compare against controls lacking the streptidine decoy.

Protocol C: Streptidine as a Negative Control in TIC Ferroptosis Assays Causality: Streptomycin induces ferroptosis in Tumor-Initiating Cells (TICs) via its aldehyde group. Streptidine, lacking this group, serves as a structural negative control to validate that cell death is specifically driven by the aldehyde-mediated mitochondrial dysfunction, not the guanidine moieties[2].

  • Spheroid Culture: Culture patient-derived TICs in non-adherent ultra-low attachment plates using serum-free media supplemented with EGF and bFGF to promote tumorsphere formation[2].

  • Treatment Assignment:

    • Group 1 (Vehicle): Equal volume of sterile water.

    • Group 2 (Active Drug): Streptomycin (100 µM).

    • Group 3 (Structural Control): Streptidine Sulfate (100 µM).

  • Incubation: Incubate for 72 hours.

  • Analysis: Measure lipid peroxidation using BODIPY 581/591 C11 dye and flow cytometry. Streptidine-treated cells should exhibit baseline lipid ROS levels identical to the vehicle, validating the specificity of the streptomycin-induced ferroptosis[2].

Workflow Visualization

Workflow Stock Step 1: Stock Preparation 50 mg/mL in H2O 0.22 µm Filtration Seed Step 2: Cell Seeding ANT(6)+ Cells or TICs Stock->Seed Split Seed->Split Assay1 Decoy Acceptor Assay Pre-incubate with Streptidine Add Streptomycin Split->Assay1 Assay2 Ferroptosis Control Assay Treat TICs with Streptidine (Negative Control) Split->Assay2 Read1 Readout: Cell Death (Restored Antibiotic Efficacy) Assay1->Read1 Read2 Readout: Cell Survival (No Lipid Peroxidation) Assay2->Read2

Caption: Experimental workflow utilizing Streptidine Sulfate as a decoy acceptor or structural control.

Expected Quantitative Outcomes

The following table summarizes the expected viability and biochemical readouts when utilizing streptidine in the described protocols, establishing a self-validating experimental matrix.

Table 2: Expected Experimental Outcomes

Experimental ConditionTarget Cell TypeAssay / ReadoutExpected ResultCausality
Streptomycin Alone ANT(6)+ Resistant CellsViability (OD600)High Survival (>90%)ANT(6) adenylates and inactivates streptomycin[3].
Streptomycin + Streptidine ANT(6)+ Resistant CellsViability (OD600)High Cell Death (<10%)Streptidine saturates ANT(6), allowing streptomycin to remain active[3].
Streptomycin Alone Non-adherent TICsLipid PeroxidationHigh (Ferroptosis)Aldehyde group triggers mitochondrial ROS and lipid peroxidation[2].
Streptidine Alone Non-adherent TICsLipid PeroxidationBaseline (Survival)Lack of aldehyde group prevents induction of ferroptosis[2].

References

  • Rescue of the streptomycin antibiotic activity by using streptidine as a 'decoy acceptor' for the aminoglycoside-inactivating enzyme adenyl transferase. Chemical Communications (ResearchGate). URL: [Link]

  • The aminoglycoside streptomycin triggers ferroptosis in tumor initiating cells. bioRxiv. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Studies with Streptidine Sulfate Salt

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies with Streptidine Sulfate Salt. Streptidine is a core compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies with Streptidine Sulfate Salt. Streptidine is a core component of the aminoglycoside antibiotic Streptomycin and a metabolite observed in vivo following Streptomycin administration.[1][2] Understanding its standalone pharmacokinetic, efficacy, and toxicological profile is crucial for elucidating the pharmacology of its parent compound and exploring its independent therapeutic potential. These protocols emphasize scientific integrity, ethical considerations, and data-driven decision-making, providing detailed methodologies for formulation, pharmacokinetic analysis, efficacy testing in a relevant infection model, and preliminary safety assessment in rodent models.

Pre-clinical Characterization and Rationale

Before embarking on animal studies, a thorough understanding of the test article is paramount. Streptidine is the aminocyclitol base of Streptomycin, an antibiotic that functions by irreversibly binding to the bacterial 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis.[3][4][5][6] While Streptidine itself is a component of this larger molecule, studies have shown it is a metabolite of Streptomycin in vivo and may contribute to the toxicological profile, particularly vestibulotoxicity.[2]

The primary rationale for conducting in vivo studies with Streptidine Sulfate Salt includes:

  • Pharmacokinetic (PK) Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties when administered alone.

  • Efficacy Evaluation: To determine if Streptidine itself possesses antimicrobial activity in a relevant infection model.

  • Safety & Toxicology Assessment: To characterize its safety profile and investigate its potential contribution to the known toxicities of aminoglycosides, such as ototoxicity and nephrotoxicity.[7][8]

Physicochemical Properties: Streptidine Sulfate Salt is a white to off-white powder.[9] It is freely soluble in water, which is a significant advantage for creating simple aqueous formulations for in vivo administration.[10]

Essential Pre-In Vivo Preparations

A well-designed study begins long before the first dose is administered. Rigorous planning ensures data quality, minimizes animal use, and meets regulatory and ethical standards.

Animal Model Selection and Ethics
  • Model: For initial PK, efficacy, and safety studies, common rodent models such as the BALB/c mouse or the Wistar rat are appropriate due to their well-characterized physiology and the availability of historical control data.[11]

  • Ethics: All animal experiments must be conducted in accordance with the highest ethical standards. A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any work commences.[12][13] The protocol must justify the number of animals used, detail procedures to minimize pain and distress, and define humane endpoints.[14][15]

  • Acclimation: Upon arrival, animals must be allowed an acclimation period of at least 7-14 days to adapt to the new environment, minimizing stress-induced physiological variables.[16]

Formulation and Vehicle Selection

The high water solubility of Streptidine Sulfate Salt simplifies formulation.[10] For most initial studies, sterile 0.9% saline or Phosphate Buffered Saline (PBS) is the recommended vehicle.

Vehicle ComponentConcentrationAdministration RouteRationale & Considerations
0.9% Sodium Chloride (Saline) q.s. to final volumeIV, IP, SC, POPrimary Choice. Isotonic, minimizes irritation. Ensure sterility by filtering through a 0.22 µm filter.
Phosphate Buffered Saline (PBS) q.s. to final volumeIV, IP, SCBuffered to physiological pH (~7.4), which can improve stability and tolerability. Ensure sterility.
5% Dextrose in Water (D5W) q.s. to final volumeIV, IP, SCAn alternative isotonic vehicle.

Protocol 2.2.1: Preparation of a 10 mg/mL Dosing Solution

  • Aseptically weigh the required amount of Streptidine Sulfate Salt.

  • In a sterile container, add a portion of the chosen vehicle (e.g., sterile 0.9% saline).

  • Add the weighed compound to the vehicle.

  • Vortex or stir until completely dissolved. The compound should dissolve readily.[9][10]

  • Add the remaining vehicle to reach the final desired concentration.

  • Confirm the final pH is within a physiologically tolerable range (typically 4.5-8.0 for parenteral routes).

  • Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store appropriately, typically at 2-8°C for short-term use.[9][10] Always prepare fresh if stability is not confirmed.

Workflow for In Vivo Study Design

The following diagram illustrates the logical progression from initial planning to definitive studies.

InVivo_Workflow cluster_plan Phase 1: Planning & Pilot cluster_definitive Phase 2: Definitive Studies cluster_analysis Phase 3: Analysis & Interpretation P1 Define Research Question (PK, Efficacy, or Safety) P2 IACUC Protocol Submission & Approval P1->P2 P3 Formulation Development & Vehicle Selection P2->P3 P4 Pilot Study: Dose Range Finding (DRF) & MTD Assessment P3->P4 D1 Pharmacokinetic (PK) Study P4->D1 Inform Dose Selection D2 Efficacy Study (Infection Model) P4->D2 Inform Dose Selection D3 Preliminary Toxicology (Single or Repeat Dose) P4->D3 Inform Dose Selection A1 Bioanalysis (LC-MS/MS) D1->A1 A2 Endpoint Analysis (e.g., CFU, Survival) D2->A2 A3 Clinical & Histopathology Analysis D3->A3 A4 Integrate Data & Draw Conclusions A1->A4 A2->A4 A3->A4 PK_Workflow cluster_sampling Timed Blood Sampling start Start: Acclimated Mice acclimate Animal Fasting (if required) start->acclimate dose IV Administration (e.g., 10 mg/kg) acclimate->dose s1 Pre-dose (t=0) dose->s1 s2 5 min s3 15 min s4 30 min s5 1 hr s6 2 hr s7 4 hr s8 8 hr s9 24 hr process Plasma Separation (Centrifugation) s9->process store Store Plasma at -80°C process->store analyze Bioanalysis (LC-MS/MS) store->analyze end PK Data Analysis analyze->end

Caption: Step-by-step workflow for a typical rodent PK study.

Procedure:

  • Animal Preparation: Acclimate animals and record their body weights on the day of the study.

  • Dosing: Administer Streptidine Sulfate Salt via a single bolus injection into the lateral tail vein. The typical injection volume for a mouse is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (typically ~50-75 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via an appropriate route (e.g., submandibular or saphenous vein). Use a sparse sampling design where each animal contributes 2-3 time points to avoid excessive blood loss.

  • Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and keep on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Carefully collect the plasma supernatant and store it in labeled tubes at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of Streptidine in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.

Key PK Parameters:

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the extent of systemic exposure after a dose.
Tmax Time at which Cmax is observed Provides information on the rate of absorption (more relevant for non-IV routes).
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point Represents the total drug exposure over the measured time period.
AUC(0-inf) Area under the curve extrapolated to infinity Represents the total drug exposure after a single dose.
t1/2 Elimination half-life The time required for the plasma concentration to decrease by 50%.
CL Clearance The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Protocol: In Vivo Efficacy in a Murine Sepsis Model

Objective: To evaluate the efficacy of Streptidine Sulfate Salt in reducing bacterial burden in a systemic infection model. This is a critical step as animal models are essential for bridging in vitro tests and clinical trials. [17]The neutropenic thigh infection model is a standard for evaluating antibiotics. [18] Model: Neutropenic mouse thigh infection model using a relevant bacterial strain (e.g., Escherichia coli ATCC 25922).

Workflow Diagram: Efficacy Study

Efficacy_Workflow cluster_prep Day -4 to -1: Preparation cluster_study Day 0: Study Initiation cluster_endpoint Day 1: Endpoint P1 Induce Neutropenia (Cyclophosphamide IP) S1 Inoculate Thigh Muscle (e.g., 10^6 CFU E. coli) P1->S1 S2 Initiate Treatment (t=2h) Administer Test/Control Articles S1->S2 S3 Monitor Animals (Clinical Signs) S2->S3 E1 Euthanize Animals (t=26h) S3->E1 E2 Excise & Homogenize Thigh E1->E2 E3 Plate Serial Dilutions E2->E3 E4 Incubate Plates (37°C) E3->E4 E5 Count Colonies (CFU) E4->E5

Caption: Timeline for a murine neutropenic thigh infection model.

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) on days -4 and -1 to render the mice neutropenic. This removes the confounding effect of the host immune system to isolate the drug's direct antibacterial activity.

  • Infection: On Day 0, inject a standardized inoculum of bacteria (e.g., 1x10^6 Colony Forming Units, CFU) directly into the thigh muscle of the mice.

  • Treatment Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer sterile saline.

    • Group 2 (Test Article): Administer Streptidine Sulfate Salt at various doses (e.g., 10, 30, 100 mg/kg).

    • Group 3 (Positive Control): Administer a known effective antibiotic (e.g., Streptomycin or Gentamicin).

  • Administration: Begin treatment 2 hours post-infection. Administer all articles via a relevant route (e.g., subcutaneous, SC).

  • Endpoint: At 24 hours post-treatment (26 hours post-infection), humanely euthanize the animals.

  • Bacterial Load Quantification: Aseptically excise the entire thigh muscle. Homogenize the tissue in sterile PBS.

  • Perform serial dilutions of the homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the CFU per gram of tissue. Efficacy is demonstrated by a statistically significant reduction in bacterial load compared to the vehicle control group. A 1-log (90%) or 2-log (99%) reduction is a common benchmark. [18]

Protocol: Preliminary Toxicology & Safety Assessment

Objective: To identify the maximum tolerated dose (MTD) and observe for any acute signs of toxicity following single or repeat dosing. This is critical as aminoglycosides are known for potential nephrotoxicity and ototoxicity. [7][19] Procedure (7-Day Repeat Dose Study):

  • Animal Model: Use both male and female Wistar rats (n=5/sex/group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Sterile saline.

    • Group 2 (Low Dose): e.g., 25 mg/kg/day.

    • Group 3 (Mid Dose): e.g., 75 mg/kg/day.

    • Group 4 (High Dose): e.g., 225 mg/kg/day.

  • Administration: Dose animals once daily for 7 consecutive days via SC injection.

  • Monitoring: Conduct daily clinical observations and measure body weights.

ParameterObservation Details
Clinical Signs Note any changes in posture, activity, respiration, and appearance (e.g., piloerection, rough fur).
Body Weight Measure daily. A significant weight loss (>10-15%) is a key indicator of toxicity. [20]
Food/Water Intake Can be measured daily to provide supportive data.
Terminal Procedures At day 8, euthanize animals. Collect blood for clinical chemistry (e.g., BUN, Creatinine for kidney function).
Necropsy Conduct a gross examination of all major organs.
Organ Weights Weigh key organs, especially kidneys.
Histopathology Preserve kidneys and inner ear structures (cochlea) in fixative for microscopic examination to look for signs of tubular necrosis or hair cell loss. [8][21]

Data Interpretation & Troubleshooting

  • Integrative Analysis: The true value of these studies comes from integrating the findings. Does the plasma concentration achieved in the PK study (the exposure) correlate with the bacterial reduction seen in the efficacy study? Are the effective doses well below the doses that cause toxicity? This relationship, known as the Pharmacokinetic/Pharmacodynamic (PK/PD) index, is crucial for predicting clinical success. [22]* Troubleshooting - Poor Solubility: While Streptidine Sulfate is water-soluble, if working with a different, poorly soluble salt or base form, formulation can be a challenge. Strategies include pH adjustment, using co-solvents (e.g., PEG400, DMSO), or creating lipid-based formulations. [23][24]Each excipient must be tested for its own potential toxicity.

  • Troubleshooting - Animal Welfare: If animals show unexpected signs of distress, consult with the veterinary staff immediately. It may be necessary to adjust doses, provide supportive care (e.g., supplemental fluids or heat), or euthanize animals that have reached a humane endpoint. [12]

References

  • Walsh Medical Media. (2023, June 23).
  • Wikipedia. Streptomycin.
  • Brookhaven National Laboratory. (2013, September 5). Molecular Structure Reveals How the Antibiotic Streptomycin Works. BNL Newsroom.
  • Patsnap Synapse. (2024, July 17).
  • ChemicalBook. (2022, March 28). Mechanism of action of Streptomycin.
  • Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European Journal of Clinical Microbiology & Infectious Diseases, 9(7), 472-478.
  • MSD Veterinary Manual. Aminoglycosides Use in Animals - Pharmacology.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • University of Pennsylvania IACUC. (2014, May 28).
  • Tran, B., et al. (2024).
  • Ludolph, A. C., et al. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND. Taylor & Francis Online, 16(8), 571-578.
  • Thiede, M., et al. (2018). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. PMC.
  • O'Reilly, T., & Zak, O. (1992). Animal models in the evaluation of antimicrobial agents. ASM Journals, 5(2), 197-205.
  • Hirst, J. A., et al. (2020). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments.
  • Chung, M., et al. (1982). Comparative pharmacokinetics of aminoglycoside antibiotics in guinea pigs. Antimicrobial Agents and Chemotherapy, 22(6), 1017-1021.
  • Veterian Key. (2018, February 8). Aminoglycoside Antibiotics.
  • Benchchem.
  • SUNY Downstate. (2026, March 6). IACUC Policy - Rodent Survival and Terminal Surgery.
  • Feng, Y., et al. (2021). General Principles of Preclinical Study Design. PMC - NIH.
  • CymitQuimica.
  • UW-Milwaukee. (2023, August 25).
  • Drexel University. IACUC Rodent Breeding Policy.
  • Sy, S., & Zhuang, L. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(5), 1189-1200.
  • WuXi AppTec DMPK. (2024, March 15).
  • UC Davis Office of Research. IACUC Policies and Guidelines.
  • D'souza, A. A., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC.
  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Granados-Soto, V., et al. (2005). Streptidine, a metabolic derivative produced after administration of streptomycin in vivo, is vestibulotoxic in rats.
  • van der Water, R. (1987). Pharmacokinetic aspects of penicillins, aminoglycosides and chloramphenicol in birds compared to mammals. A review.
  • Dinev, T., et al. (2009). Comparative pharmacokinetics and PK/PD parameters of five aminoglycosides in goats. TÜBİTAK Academic Journals, 33(3), 223-228.
  • BioPharma Services. (2024, November 1).
  • Nakashima, T., et al. (1988). Evaluation of ototoxicity of amino-glycoside antibiotics in rabbits. The Journal of Laryngology & Otology, 102(1), 29-34.
  • CymitQuimica. CAS 85-17-6: Streptidine.
  • PubChem - NIH. Streptomycin.
  • ChemicalBook. (2026, March 13).
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  • Vethanayagam, R. R., et al. (2019). Functional and morphological analysis of different aminoglycoside treatment regimens inducing hearing loss in mice.
  • Cayman Chemical.
  • Abirami, M., et al. (2019). Aminoglycoside Nephrotoxicity. International Journal of Pure & Applied Bioscience, 7(1), 581-584.
  • Yap, S. P., & Yuen, K. H. (2021). Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance. PMC.
  • Jiang, M., et al. (2021). Aminoglycoside-Induced Cochleotoxicity: A Review. Frontiers in Cellular Neuroscience, 15, 691786.
  • PubChem - NIH.
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  • Singh, S., & Majumdar, D. K. (2011).
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Method

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Methodologies for Streptidine Analysis

Introduction & Mechanistic Context Streptidine is a highly polar, basic guanidinocyclitol and a primary metabolic derivative of the aminoglycoside antibiotic streptomycin. Clinical and veterinary interest in streptidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Streptidine is a highly polar, basic guanidinocyclitol and a primary metabolic derivative of the aminoglycoside antibiotic streptomycin. Clinical and veterinary interest in streptidine stems from its identification as a potent vestibulotoxic and ototoxic agent that accumulates in the blood and inner ear during prolonged streptomycin therapy[1].

The Analytical Challenge: Analyzing streptidine presents significant chromatographic hurdles. The molecule is highly water-soluble, possesses multiple basic guanidino groups (pKa ~12), and completely lacks a conjugated π -electron system[2]. Consequently, it exhibits negligible retention on standard reversed-phase (RP) columns and cannot be detected using conventional UV-Vis wavelengths (>250 nm) without pre- or post-column derivatization[3].

Strategic Solutions: To bypass the need for complex derivatization, this application note details two orthogonal, self-validating HPLC methodologies:

  • Reversed-Phase Ion-Pairing HPLC with UV Detection (RP-IP-HPLC-UV): Utilizes an ion-pairing reagent to neutralize streptidine's charge, enabling C18 retention and low-wavelength UV detection[1][2]. Ideal for routine therapeutic drug monitoring (TDM) and quality control.

  • Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS): Leverages orthogonal partitioning to retain the polar analyte without non-volatile salts, coupling it with highly specific mass detection[4]. Ideal for trace residue analysis and pharmacokinetic (PK) studies.

Experimental Workflow & Methodological Selection

StreptidineWorkflow Sample Biological Sample (Serum / Tissue / Feed) Prep1 Protein Precipitation (20% TCA) Sample->Prep1 Deproteinization Prep2 Solid Phase Extraction (Weak Cation Exchange) Prep1->Prep2 pH Adjustment & Load Split Method Selection Prep2->Split Purified Extract MethodA RP-IP-HPLC-UV (Routine QC / High Conc.) Split->MethodA UV 200-205 nm MethodB HILIC-ESI-MS/MS (Trace Analysis / PK Studies) Split->MethodB MRM Transitions Data Data Analysis & Quantification MethodA->Data MethodB->Data

Caption: Workflow for streptidine extraction and dual-method HPLC analysis.

Experimental Protocols

Protocol A: RP-IP-HPLC-UV (Routine Serum & QC Analysis)

Mechanistic Rationale: Sodium octanesulfonate acts as an anionic ion-pairing agent. It binds to the positively charged guanidino groups of streptidine, forming a neutral, lipophilic complex that partitions effectively into the C18 stationary phase[2]. Detection relies on the weak absorbance of the structural backbone at 200–205 nm.

1. Reagents & Materials

  • Column: Base-deactivated C18 (e.g., Prodigy ODS3 or Supelcosil LC-ABZ), 250 × 4.6 mm, 5 µm[1][2].

  • Mobile Phase: Aqueous solution containing 14 g/L sodium sulfate, 1.5 g/L sodium octanesulfonate, 5% (v/v) acetonitrile, and 5% (v/v) 0.2 M phosphate buffer (pH 3.0)[2].

2. Sample Preparation (Self-Validating Extraction)

  • Causality Note: Trichloroacetic acid (TCA) is selected over organic solvents (like acetonitrile) because streptidine is highly water-soluble. Organic solvents would co-precipitate the polar analyte with proteins, destroying recovery yields.

  • Step 1: Transfer 200 µL of serum/plasma to a microcentrifuge tube.

  • Step 2: Add 20 µL of Internal Standard (IS) solution (e.g., dihydrostreptomycin) and vortex for 10 seconds.

  • Step 3: Add 40 µL of 20% (w/v) TCA to deproteinize the sample[1].

  • Step 4: Vortex vigorously for 1 minute, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Step 5: Transfer the clear supernatant to an HPLC vial for direct injection.

3. Chromatographic Conditions

  • Flow Rate: 1.0 – 1.3 mL/min (Isocratic).

  • Column Temperature: 25°C ± 0.1°C[1].

  • Detection: UV at 200 nm or 205 nm[1][2].

  • Injection Volume: 20 µL.

4. System Validation & Quality Control

  • System Suitability Test (SST): Inject a mixed standard (streptomycin, streptidine, and IS) five times. The Relative Standard Deviation (RSD) of the streptidine peak area must be ≤ 2.0%. Resolution ( Rs​ ) between streptomycin and streptidine must be ≥ 2.5.

  • Carryover Check: Inject a mobile phase blank immediately following the highest calibration standard. Streptidine peak area in the blank must be < 0.1% of the standard.

Protocol B: HILIC-ESI-MS/MS (Trace Residue & PK Analysis)

Mechanistic Rationale: Ion-pairing reagents like sodium octanesulfonate are non-volatile and will severely foul a mass spectrometer source while suppressing ionization. HILIC provides retention of highly polar analytes using MS-friendly volatile buffers (ammonium formate). Weak Cation Exchange (WCX) SPE is utilized because, at pH 6.5, streptidine's guanidino groups are fully protonated, ensuring maximum ionic retention on the carboxylic acid groups of the resin while neutral/acidic interferents are washed away[4].

1. Reagents & Materials

  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide), 100 × 2.1 mm, 1.7 µm[4].

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (adjusted to pH 3.0 with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

2. Sample Preparation (WCX-SPE Cleanup)

  • Step 1: Extract 2.0 g of homogenized tissue/feed with 10 mL of 20% TCA. Centrifuge and collect the supernatant[4].

  • Step 2: Adjust the pH of the supernatant to 6.5 ± 0.2 using 1 M NaOH.

  • Step 3: Condition a WCX-SPE cartridge (60 mg/3 mL) with 3 mL methanol followed by 3 mL water.

  • Step 4: Load the pH-adjusted extract onto the cartridge at a flow rate of 1 mL/min.

  • Step 5: Wash the cartridge with 3 mL water, followed by 3 mL methanol to remove matrix interferents.

  • Step 6: Elute streptidine using 2 mL of 5% formic acid in methanol.

  • Step 7: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase B.

3. Chromatographic & MS Conditions

  • Gradient Elution: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 2 mins. Return to 90% B to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). (Note: Specific precursor-to-product ion transitions must be optimized per instrument, typically monitoring the loss of the guanidino moieties).

4. System Validation & Quality Control

  • Matrix Effect Evaluation: Compare the peak area of streptidine spiked into a post-extraction blank matrix versus streptidine in pure solvent. Matrix factor should be between 85% and 115%.

  • Extraction Recovery: Spike matrix prior to extraction (Protocol B, Step 1) and compare to post-extraction spikes. Acceptable recovery is 70–120%[4].

Methodological Comparison & Quantitative Data

To assist in selecting the appropriate methodology, the quantitative performance metrics and operational parameters of both protocols are summarized below:

ParameterProtocol A: RP-IP-HPLC-UVProtocol B: HILIC-ESI-MS/MS
Primary Application Serum TDM, Formulation QCTrace residue (Feed/Tissue), PK/PD
Column Chemistry Base-deactivated C18Amide or Bare Silica (HILIC)
Mobile Phase Additive Sodium octanesulfonate (Ion-Pairing)Ammonium formate (Volatile Buffer)
Detection Mode UV Absorbance (200–205 nm)Positive Electrospray Ionization (MRM)
Sample Preparation Direct TCA DeproteinizationTCA Extraction + WCX-SPE Cleanup
Sensitivity (LOD) ~1.0 µg/mL~20 µg/kg (Trace level)
Linearity Range 2.0 – 50.0 µg/mL50 – 1000 µg/kg
Matrix Interference Moderate (Requires baseline resolution)Low (High specificity via MRM)
Throughput High (Simple prep, isocratic run)Moderate (SPE prep, gradient equilibration)

References

  • Granados, O., & Meza, G. (2007). A direct HPLC method to estimate streptomycin and its putative ototoxic derivative, streptidine, in blood serum: application to streptomycin-treated humans. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 625-630. URL: [Link]

  • Li, Y., Su, X., Peng, Q., Qiao, Y., & Shi, B. (2016). Method for determination of streptomycin and streptidine as markers for streptomycin industrial dregs monitoring in pig and poultry compound feeds. Journal of Chromatography B, 1035, 84-90. URL: [Link]

  • Adams, E., Rafiee, M., Roets, E., & Hoogmartens, J. (2000). Liquid chromatographic analysis of streptomycin sulfate. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 219-226. URL: [Link]

Sources

Application

Application Note: Streptidine Sulfate Salt as a Reference Standard in the Advanced Chromatographic Analysis of Streptomycin

Executive Summary The pharmaceutical analysis of aminoglycoside antibiotics presents unique analytical challenges, primarily due to their high polarity, polybasic nature, and the absence of strong UV chromophores. Histor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical analysis of aminoglycoside antibiotics presents unique analytical challenges, primarily due to their high polarity, polybasic nature, and the absence of strong UV chromophores. Historically, pharmacopeial monographs relied on semi-quantitative legacy methods like Thin Layer Chromatography (TLC) to monitor impurities. However, modern regulatory standards demand higher sensitivity and precision.

This application note details the mechanistic rationale and step-by-step protocol for utilizing Streptidine Sulfate Salt (CAS 85-17-6) as a critical reference standard. By coupling Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Corona Charged Aerosol Detection (CAD), analysts can achieve highly sensitive, mass-based quantification of streptomycin degradation products, bypassing the limitations of traditional UV and Evaporative Light Scattering Detection (ELSD)[1],[2].

Mechanistic Background: The Role of Streptidine

Streptomycin, derived from the actinomycete Streptomyces griseus, is highly susceptible to chemical degradation during aggressive manufacturing processes or improper storage. When exposed to thermal stress (temperatures exceeding 70 °C) or acidic environments, the streptomycin molecule undergoes hydrolysis. This cleavage yields two primary fragments: streptidine and streptobiosamine [3].

Because streptidine is a direct, structurally distinct degradation product that retains the core aminocyclitol ring critical to the drug's ribosomal binding affinity, it serves as an indispensable Chemical Reference Substance (CRS)[4]. Accurately quantifying streptidine allows formulation scientists to back-calculate the extent of API degradation and establish robust stability-indicating assays.

Pathway API Streptomycin Sulfate (API) Stress Thermal (>70°C) or Acidic Hydrolysis API->Stress Degradation Prep Sample Preparation (Volatile Ion-Pairing) API->Prep Quality Control Streptidine Streptidine Sulfate (Target Impurity / CRS) Stress->Streptidine Streptobiosamine Streptobiosamine (Co-degradant) Stress->Streptobiosamine Streptidine->Prep Reference Standard HPLC RP-HPLC Separation (C18 Column) Prep->HPLC CAD Charged Aerosol Detection (Mass-based Quantitation) HPLC->CAD

Workflow of Streptomycin degradation and subsequent HPLC-CAD impurity profiling using Streptidine.

Analytical Strategy & Rationale

The Detection Dilemma

Because aminoglycosides lack a conjugated π -electron system, UV detection requires complex pre- or post-column derivatization, which introduces variability and increases analysis time[2]. While the European Pharmacopoeia (Ph. Eur.) historically utilized TLC to limit impurities (e.g., capping Streptomycin B at 3.0%), this method cannot reliably detect trace degradants[1].

Why CAD over ELSD?

Both CAD and ELSD are universal, nebulization-based detectors. However, ELSD relies on light scattering, which drops off exponentially as particle sizes decrease at low analyte concentrations, resulting in a sigmoidal response curve. In contrast, CAD measures the electrical charge transferred to the dried aerosol particles. This yields a uniform, mass-dependent response that is highly linear over a broader dynamic range. Studies demonstrate that CAD can achieve a Limit of Quantification (LOQ) of 0.008% for streptidine sulfate, making it significantly more sensitive than ELSD for trace impurity profiling[1],[2].

Experimental Protocol: Ion-Pair RP-HPLC-CAD

Causality Note: Aminoglycosides are highly polar and polybasic. Without intervention, they will not retain on a standard hydrophobic C18 stationary phase. We utilize a volatile ion-pairing agent (Heptafluorobutyric acid, HFBA) to mask the positive charges of the basic amine groups, allowing temporary hydrophobic interaction with the column. HFBA is chosen specifically because it is volatile and will not foul the CAD or MS detectors.

Phase 1: Standard and Sample Preparation
  • Diluent Preparation: Degas ultra-pure LC-MS grade water.

  • Reference Standard (CRS): Accurately weigh 5.0 mg of Streptidine Sulfate Salt (CAS 85-17-6)[4]. Dissolve in 100 mL of diluent to create a 50 µg/mL stock solution. Dilute further to construct a calibration curve ranging from 0.05 µg/mL to 10 µg/mL.

  • API Sample: Weigh 50.0 mg of the Streptomycin Sulfate API and dissolve in 10 mL of diluent (Target concentration: 5.0 mg/mL)[1]. Prepare immediately before use to prevent in-situ aqueous degradation.

Phase 2: Chromatographic Conditions
  • Column: C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM HFBA in LC-MS grade Water.

  • Mobile Phase B: 10 mM HFBA in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–25 min: Linear ramp to 50% B

    • 25–30 min: Hold at 50% B

    • 30–35 min: Return to 5% B (Re-equilibration)

Phase 3: CAD Detector Settings
  • Evaporation Temperature: 35 °C. (Causality: This temperature is optimized to ensure complete evaporation of the aqueous/organic mobile phase while preventing the thermal degradation of the heat-sensitive streptidine particles prior to charge transfer).

  • Data Collection Rate: 10 Hz.

  • Filter/Smoothing: Medium (to optimize Signal-to-Noise ratio).

Data Presentation & Method Validation

The superiority of the HPLC-CAD method using Streptidine Sulfate as a reference standard is evident when compared against legacy and alternative detection methods.

Validation ParameterHPLC-CAD (Modern)HPLC-ELSD (Alternative)Legacy TLC (Ph. Eur.)
Streptidine Sulfate LOQ 0.008%~0.05%N/A
Streptomycin Sulfate LOQ 0.09%~0.5%> 1.0%
Response Linearity > 2 orders of magnitude< 1.5 orders (sigmoidal)Semi-quantitative
Detector Sensitivity High (Charge-based)Moderate (Scattering-based)Low (Visual/Staining)
Derivatization Required? NoNoSometimes

Data synthesized from comparative validation studies on aminoglycoside impurities[1],[2].

System Suitability & Self-Validation

To ensure the integrity of the analytical run, the protocol must be treated as a self-validating system. Before injecting unknown API batches, verify the system's resolving power.

Procedure: Inject a System Suitability Resolution Mixture containing 5.0 mg/mL Streptomycin Sulfate spiked with 0.1% (5 µg/mL) Streptidine Sulfate.

Acceptance Criteria & Causality:

  • Resolution ( Rs​ ): The resolution between the streptidine peak and the streptomycin peak must be ≥3.0 .

    • Why? Streptidine is a smaller, highly polar fragment that will elute earlier than the parent streptomycin under ion-pair conditions. Baseline resolution is critical to ensure that the massive, overloaded API peak does not tail into and mask the trace streptidine impurity.

  • Signal-to-Noise (S/N): The S/N ratio for the 0.05 µg/mL streptidine standard must be ≥10 .

    • Why? This confirms the CAD nebulizer is clean and the electrometer is functioning at the required sensitivity to enforce the 0.008% LOQ threshold[1].

References

  • [1] Holzgrabe, U., et al. "Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection." PubMed (National Institutes of Health). URL:[Link]

Sources

Method

Application Note: Streptidine Sulfate Salt as a Molecular Probe for Aminoglycoside Transport in Bacteria

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Mechanistic isolation of Energy-Dependent Phase I (EDP-I) transport and outer membrane permeabilization. Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Mechanistic isolation of Energy-Dependent Phase I (EDP-I) transport and outer membrane permeabilization.

Introduction & Mechanistic Rationale

The cellular uptake of aminoglycoside antibiotics in Gram-negative bacteria is a complex, tri-phasic process that has historically complicated the study of specific transport kinetics[1]. Because full aminoglycosides (like streptomycin or gentamicin) are rapidly bactericidal, measuring their transport often conflates membrane crossing with the onset of cell death.

The three phases of aminoglycoside uptake are:

  • Initial Ionic Binding (Self-Promoted Uptake): Polycationic aminoglycosides displace divalent cations ( Mg2+ , Ca2+ ) bridging lipopolysaccharide (LPS) molecules on the outer membrane, transiently increasing permeability[2].

  • Energy-Dependent Phase I (EDP-I): A slow, rate-limiting transport across the inner cytoplasmic membrane driven by the proton motive force (PMF) and the electron transport chain[3].

  • Energy-Dependent Phase II (EDP-II): A rapid, lethal accumulation phase. Once in the cytoplasm, aminoglycosides bind the 30S ribosomal subunit, causing mistranslation. Misfolded proteins insert into the inner membrane, irreversibly destroying membrane integrity and triggering massive drug influx[4].

The Role of Streptidine Sulfate: Streptomycin consists of an aminocyclitol ring (streptidine) glycosidically linked to a disaccharide (streptose and N-methyl-L-glucosamine)[5]. Streptidine Sulfate Salt acts as an ideal structural probe because it retains the polybasic properties required for LPS binding and EDP-I transport, but lacks the specific sugar moieties required for high-affinity A-site ribosomal binding. Consequently, streptidine enters the cell but fails to trigger the catastrophic EDP-II phase[4]. This allows researchers to isolate and study EDP-I kinetics and competitive transporter saturation without the confounding variable of rapid cell death.

Pathway Visualization

Aminoglycoside_Transport LPS Outer Membrane (LPS) Initial Ionic Binding Peri Periplasmic Space LPS->Peri Self-promoted uptake IM Inner Membrane (EDP-I: PMF Dependent) Peri->IM Diffusion Cyto Cytoplasm (Accumulation) IM->Cyto EDP-I (Slow) Ribo Ribosome Binding (EDP-II: Lethal Phase) Cyto->Ribo Mistranslation Ribo->IM Membrane Damage (EDP-II Fast Uptake) Streptidine Streptidine Sulfate (Probe/Inhibitor) Streptidine->LPS Competes for Mg2+ sites Streptidine->IM Enters via EDP-I Streptidine->Ribo Weak/No Binding (Blocks EDP-II)

Mechanistic pathway of aminoglycoside transport and the inhibitory role of Streptidine.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that mechanistically prove the causality of the observed data.

Protocol 1: Competitive Inhibition of EDP-I Transport

Objective: To quantify the baseline capacity of EDP-I transport by using Streptidine Sulfate to competitively inhibit the uptake of a fluorescently labeled aminoglycoside (e.g., Texas Red-Gentamicin).

Causality & Rationale: We utilize log-phase bacteria because the proton motive force (PMF) is strictly dependent on active respiration; stationary phase cells exhibit collapsed PMF and will yield false negatives[3]. We use HEPES buffer rather than Phosphate-Buffered Saline (PBS) because phosphate ions readily precipitate polycationic aminoglycosides, artificially lowering the effective drug concentration.

Step-by-Step Methodology:

  • Culture Preparation: Grow Escherichia coli or Pseudomonas aeruginosa in Mueller-Hinton broth to mid-log phase ( OD600​=0.5 ).

  • Equilibration: Centrifuge at 4,000 x g for 10 mins. Wash twice and resuspend the pellet in 50 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose (to maintain active electron transport).

  • Probe Pre-incubation: Aliquot 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add Streptidine Sulfate at varying concentrations (0, 50, 100, 500 µM) and incubate for 15 minutes at 37°C.

  • Fluorescent Tracer Addition: Add 10 µM of Texas Red-Gentamicin to all wells.

  • Kinetic Measurement: Immediately measure fluorescence (Ex: 595 nm / Em: 615 nm) continuously for 60 minutes using a microplate reader.

  • Self-Validation (The CCCP Control): To prove that the measured uptake is truly driven by EDP-I (which requires PMF), add 10 µM of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)—a protonophore that uncouples the PMF—to a parallel set of control wells[6]. If the uptake is EDP-I dependent, CCCP will instantly abolish the fluorescent signal accumulation.

Protocol 2: Outer Membrane Permeabilization Assay (LPS Binding)

Objective: To measure the ability of Streptidine to displace Mg2+ and permeabilize the outer membrane.

Causality & Rationale: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe that cannot penetrate intact Gram-negative outer membranes. When streptidine displaces Mg2+ on the LPS, the membrane transiently opens, allowing NPN to partition into the hydrophobic lipid bilayer where its fluorescence quantum yield drastically increases[1].

Step-by-Step Methodology:

  • Prepare bacteria in HEPES buffer as described in Protocol 1.

  • Add 10 µM NPN to the bacterial suspension and record baseline fluorescence (Ex: 350 nm / Em: 420 nm).

  • Inject Streptidine Sulfate (100 µM) and monitor the rapid spike in fluorescence over 5 minutes.

  • Self-Validation (The Mg2+ Rescue Control): In a parallel well, pre-incubate the cells with 5 mM MgCl2​ . The excess extracellular magnesium stabilizes the LPS layer, competitively preventing streptidine from binding. A suppressed NPN fluorescence spike in this well mechanistically validates that streptidine's action is specifically due to cation displacement at the LPS.

Workflow Visualization

Protocol_Workflow Prep Step 1: Bacterial Culture (Log-phase, OD600=0.5) Equilibrate Step 2: Buffer Equilibration (HEPES, pH 7.2) Prep->Equilibrate Treat Step 3: Add Streptidine Sulfate (0 - 500 µM) Equilibrate->Treat Probe Step 4: Add Fluorescent Probe (e.g., Texas Red-Gentamicin) Treat->Probe Measure Step 5: Kinetic Measurement (Fluorometry) Probe->Measure Validate Step 6: CCCP Control (Validate PMF Dependence) Measure->Validate

Workflow for competitive uptake assay using Streptidine Sulfate with internal CCCP validation.

Quantitative Data Interpretation

The following table outlines the expected kinetic outcomes when utilizing Streptidine Sulfate as a competitive inhibitor in the EDP-I transport assay.

Experimental GroupStreptidine Conc. (µM)Internal Control Present?Expected Probe Uptake Rate (RFU/min)EDP-II Triggered?Mechanistic Interpretation
Baseline Control 0NoneHigh (100%)YesUninhibited self-promoted uptake and full progression to lethal EDP-II.
Low Competition 50NoneModerate (60-75%)DelayedPartial saturation of inner membrane transporters by streptidine.
High Competition 500NoneLow (<20%)NoComplete saturation of EDP-I by streptidine; probe is excluded from cytoplasm.
PMF Validation 0Yes (10 µM CCCP)Negligible (<5%)NoCollapse of PMF proves baseline uptake was strictly energy-dependent.
LPS Validation 100Yes (5 mM MgCl2​ )Negligible (<5%)NoExcess Mg2+ prevents initial outer membrane binding, halting the entire cascade.

References

  • Source: nih.
  • Source: nih.
  • Effect of streptomycin on TPP uptake and in an rpsL mutant of E.
  • Source: nih.
  • Source: rcsb.
  • Source: asm.

Sources

Application

Cell-based assays to evaluate the cytotoxicity of Streptidine Sulfate Salt.

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Streptidine Sulfate Salt Introduction & Pathophysiological Context Streptidine is the guanidinocyclitol genin component of the aminoglycoside antibio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Streptidine Sulfate Salt

Introduction & Pathophysiological Context

Streptidine is the guanidinocyclitol genin component of the aminoglycoside antibiotic streptomycin. While streptomycin is a highly effective antimicrobial agent, its clinical utility is often dose-limited by severe side effects, notably irreversible ototoxicity and nephrotoxicity[1]. In vivo, streptomycin is metabolized, and streptidine has been identified as a putative vestibulotoxic and ototoxic metabolite[2]. Furthermore, isolated streptidine sulfate and its synthetic derivatives (e.g., platinum-streptidine complexes) are actively investigated for their distinct cytotoxic and antitumoral properties[3],[4].

Understanding the exact cytotoxic threshold and mechanistic pathways of Streptidine Sulfate Salt requires robust, self-validating cell-based assays. As a Senior Application Scientist, I have designed this guide to provide a comprehensive framework for evaluating its toxicity using orthogonal assay modalities, ensuring that your experimental design is both mechanistically grounded and highly reproducible.

Mechanistic Causality of Streptidine Cytotoxicity

To design an effective assay, one must first understand the causality of the drug's toxicity. Aminoglycosides and their derivatives do not kill mammalian cells through a single, simple pathway. Instead, their toxicity is a complex intracellular cascade[1]:

  • Cellular Uptake : In kidney proximal tubule cells (e.g., LLC-PK1), uptake occurs primarily via endocytosis (often megalin-mediated). In inner ear hair cells, entry is facilitated by mechanotransducer (MET) channels[1].

  • Intracellular Accumulation & Mitochondrial Dysfunction : Once internalized, the highly polar streptidine molecule accumulates in the cytosol and mitochondria. It disrupts mitochondrial protein synthesis and induces the generation of toxic levels of Reactive Oxygen Species (ROS)[1].

  • Apoptotic and Ferroptotic Signaling : Excessive ROS activates the c-Jun N-terminal kinase (JNK) and p38-MAPK pathways, culminating in caspase-9 and caspase-3 cleavage[1]. Recent evidence also demonstrates that streptomycin and its genin derivatives can trigger iron-dependent cell death (ferroptosis) by disrupting intracellular redox homeostasis[5].

Because streptidine heavily impacts mitochondrial function, metabolic assays (like MTT) are highly predictive of its early-stage cytotoxicity, while membrane-integrity assays (like LDH) capture late-stage apoptosis and necrosis.

ToxicityMechanism A Streptidine Sulfate Salt (Extracellular) B Cellular Uptake (Endocytosis / MET Channels) A->B C Intracellular Accumulation B->C D Mitochondrial Dysfunction C->D I Ferroptosis Pathway (Iron-Dependent) C->I Redox Imbalance E ROS Generation D->E F JNK / p38 MAPK Activation E->F G Caspase-3/9 Cleavage F->G H Apoptosis / Cell Death G->H I->H

Intracellular signaling pathways of Streptidine Sulfate-induced cytotoxicity.

Experimental Design & Model Selection

A self-validating experimental design requires selecting appropriate cell lines and orthogonal assays to prevent false positives caused by assay interference.

Cell Line Selection:

  • HEI-OC1 (Mouse Auditory Hair Cells) : The gold standard for evaluating ototoxicity.

  • LLC-PK1 (Porcine Kidney Proximal Tubule) : Ideal for nephrotoxicity models due to their native endocytic uptake mechanisms[1].

  • VERO / BHK-21 (Fibroblasts) : Standard, highly robust models for baseline mammalian cytotoxicity[6],[7].

  • A549 (Human Lung Carcinoma) : Utilized when evaluating the antitumoral potential of streptidine complexes[8].

Workflow N1 Cell Seeding (HEI-OC1 / LLC-PK1) N2 Streptidine Sulfate Treatment (0.1 - 20 mM) N1->N2 N3 Incubation (24h - 96h) N2->N3 N4 Multiplex Assays N3->N4 N5 MTT Assay (Metabolism) N4->N5 N6 LDH Release (Membrane) N4->N6 N7 Live-Cell Imaging (Kinetics) N4->N7

Orthogonal experimental workflow for evaluating Streptidine Sulfate cytotoxicity.

Step-by-Step Protocols

Protocol A: MTT Metabolic Viability Assay

Causality Check: Yellow tetrazolium MTT is reduced to purple formazan by mitochondrial succinate dehydrogenase. Because streptidine directly impairs mitochondrial translation, a decrease in MTT signal is a highly sensitive early indicator of its toxicity[6],[1].

  • Cell Seeding : Seed cells (e.g., VERO or BHK-21) at 5,000–10,000 cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow for adhesion and log-phase growth recovery[6].

  • Treatment Preparation : Dissolve Streptidine Sulfate Salt in sterile water or PBS to create a 100 mM stock. Dilute in culture media to working concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 20 mM).

  • Drug Exposure : Aspirate the old media. Add 100 µL of the streptidine treatments. Crucial: Include a vehicle control (media + solvent) and a positive control (e.g., 20 mM Neomycin or 50 µM Cisplatin) to validate assay dynamic range[6],[7]. Incubate for 48–96 h[5].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 h at 37°C.

  • Solubilization : Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals.

  • Readout : Measure absorbance at 570 nm using a microplate reader.

Protocol B: Real-Time Cytotoxicity via Live-Cell Imaging (IncuCyte)

Causality Check: Traditional endpoint assays miss the kinetic nuances of cell death. Live-cell imaging uses a mix-and-read fluorescent reagent that only enters cells with compromised membranes, intercalating with DNA to emit fluorescence, allowing you to pinpoint the exact onset of toxicity[9].

  • Seeding & Reagent Prep : Seed cells at an optimized density (e.g., 10,000 cells/well) in a 96-well plate. Dilute the Cytotoxicity Reagent (e.g., IncuCyte Cytotox Red) to a 1x final concentration in the culture medium[9].

  • Treatment Addition : Immediately add Streptidine Sulfate treatments to the appropriate wells. Triturate the wells gently to appropriately mix the treatment and ensure homogenous cell exposure at 1x concentration[9].

  • Imaging Setup : Place the cell plate into the Live-Cell Analysis System. Allow the plate to warm to 37°C for 30 minutes prior to scanning to prevent condensation and thermal shock[9].

  • Kinetic Scanning : Set the objective to 10x or 20x. Capture Phase Contrast and Red Fluorescence images every 2–3 hours for up to 96 hours[9].

  • Analysis : Use the integrated confluence algorithm to calculate the Cytotoxic Index (fluorescent object count per well over time)[9].

Quantitative Data Presentation

To establish a baseline for assay validation, researchers should compare their empirical results against established toxicity thresholds for aminoglycosides and their derivatives.

Cell LineTissue OriginAssay TypeExpected Cytotoxic ThresholdReference
VERO African Green Monkey Kidney FibroblastMTTSignificant viability drop at >10 mM[6],[7]
BHK-21 Syrian Hamster Kidney FibroblastMTTDose-dependent toxicity at >3.5 mM[6],[7]
A549 Human Lung CarcinomaMTTModerate dose-dependent cytotoxicity[8]
LLC-PK1 Porcine Proximal TubuleLDH / ImagingHigh susceptibility (Nephrotoxicity model)[1]
HEI-OC1 Mouse Auditory Hair CellCaspase-3/9High susceptibility (Ototoxicity model)[1]

References

  • Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed. nih.gov.[Link]

  • Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - ResearchGate. researchgate.net.[Link]

  • Investigating the Cytotoxic Effects of Aminoglycosides on A549 Lung Cancer Cell Line. thebioscan.com.[Link]

  • Physical characterization and biological studies of a (streptidine)(PtIICl4) compound. semanticscholar.org.[Link]

  • Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC - NIH. nih.gov.[Link]

  • Derivatives of Magnus' Green Salt | Request PDF - ResearchGate. researchgate.net.[Link]

  • The aminoglycoside streptomycin triggers ferroptosis in tumor initiating cells - bioRxiv. biorxiv.org.[Link]

  • A direct HPLC method to estimate streptomycin and its putative ototoxic derivative, streptidine, in blood serum. semanticscholar.org.[Link]

  • Protocol IncuCyte® Cytotoxicity Assay - Sartorius. sartorius.com.[Link]

Sources

Method

Application Note: Utilizing Streptidine Sulfate Salt in Ribosomal RNA Binding and Resistance Reversal Studies

Executive Summary Streptidine sulfate, the isolated diguanidino-inositol core of the aminoglycoside antibiotic streptomycin, is a highly specialized biochemical tool used to probe the structural dynamics of bacterial rib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Streptidine sulfate, the isolated diguanidino-inositol core of the aminoglycoside antibiotic streptomycin, is a highly specialized biochemical tool used to probe the structural dynamics of bacterial ribosomes. Unlike broad-spectrum aminoglycoside scaffolds, streptidine's unique charge distribution and rigid conformation make it an ideal ligand for mapping the 16S rRNA decoding center and investigating the molecular basis of antibiotic resistance. This technical guide provides researchers with field-proven methodologies for utilizing streptidine sulfate in thermodynamic binding assays and competitive inhibition studies targeting Aminoglycoside-Modifying Enzymes (AMEs).

Mechanistic Grounding: 16S rRNA Interaction and AME Evasion

The biological activity of streptomycin is fundamentally driven by its streptidine moiety. At physiological pH, the diguanidine groups of streptidine carry two positive charges, which significantly alters its ribosomal RNA binding mechanism compared to uncharged 2-deoxystreptamine (2-DOS) scaffolds found in other aminoglycosides 1.

Upon entering the bacterial cell, the streptidine ring anchors the antibiotic deep within the A-site of the 30S ribosomal subunit. It forms highly specific salt bridges and hydrogen bonds with the backbone phosphates of 16S rRNA bases, specifically U14, G527, A914, C1490, and G1491 [[2]](). This interaction induces a significant local conformational distortion of the 16S rRNA, particularly displacing the crucial adenine bases A1492 and A1493, which participate directly in codon recognition 3. The result is the misreading of mRNA codons, synthesis of faulty proteins, and bacterial cell death 4.

Beyond direct ribosomal binding, streptidine sulfate is a critical reagent for overcoming enzymatic resistance. The resistance enzyme 6-O-nucleotidyltransferase (ANT(6)) specifically recognizes the streptidine moiety and neutralizes the antibiotic by transferring an adenylyl group from ATP to the position-six hydroxyl group 5. By introducing isolated streptidine sulfate into the system, it acts as a "decoy acceptor." The streptidine competitively binds and saturates the ANT(6) active site, thereby shielding the active streptomycin molecules and restoring their bactericidal efficacy 67.

G S Streptidine Sulfate (Diguanidino-inositol) R 30S Ribosomal Subunit (16S rRNA Decoding Center) S->R Binds to B Electrostatic & H-Bonds (U14, G527, A914, C1490) R->B Stabilized by C Conformational Distortion of A-site (A1492/A1493) B->C Induces M Codon Misreading & Translation Inhibition C->M Results in

Caption: Streptidine binding mechanism to the 16S rRNA decoding center.

Quantitative Data: Thermodynamic and Structural Parameters

Understanding the thermodynamics of the streptidine-rRNA interaction is essential for accurate assay design. The binding is both enthalpically and entropically favorable, driven by robust electrostatic interactions and the displacement of ordered water molecules from the RNA pocket.

ParameterValueExperimental Significance
ΔG° (Gibbs Free Energy) -9.6 kcal/moleIndicates spontaneous, high-affinity binding to the 70S ribosome at 25°C [[8]]().
ΔH° (Enthalpy) -6.2 kcal/moleExothermic binding driven by the formation of multiple hydrogen bonds and salt bridges [[8]]().
ΔS° (Entropy) +11.4 eu/moleFavorable entropy due to the rigid pre-organization of the streptidine ring minimizing entropic penalty upon complexation 18.
Mg²⁺ Requirement 10 mMAbsolute requirement for stabilizing RNA secondary structure and preventing electrostatic repulsion 8.

Experimental Protocols

Protocol A: Isothermal Titration Calorimetry (ITC) for 16S rRNA Binding

Objective: To quantify the thermodynamic parameters (K_d, ΔH, ΔS) of streptidine sulfate binding to the 16S rRNA A-site. Causality: ITC is selected over fluorescence-based assays because it measures heat changes directly, eliminating the need for bulky fluorophores that could sterically hinder the delicate RNA-ligand interface.

Step-by-Step Methodology:

  • RNA Preparation: Synthesize and purify the 16S rRNA A-site construct. Dialyze the RNA extensively against a buffer containing 20 mM HEPES (pH 7.4), 150 mM KCl, and 10 mM MgCl₂ .

    • Causality: The 10 mM Mg²⁺ concentration is strictly required to properly fold the RNA and shield the highly negatively charged phosphate backbone, allowing the positively charged streptidine to bind specifically rather than non-specifically 8.

  • Ligand Preparation: Dissolve Streptidine Sulfate in the exact same dialysis buffer used for the RNA.

    • Causality: Matching the buffer perfectly prevents large background heats of dilution that would mask the -6.2 kcal/mole binding enthalpy.

  • Titration Execution: Load the RNA (e.g., 20 µM) into the ITC cell and the streptidine sulfate (e.g., 200 µM) into the syringe. Perform 20-25 injections of 2 µL each at 25°C.

  • Self-Validating System (Controls):

    • Negative Control 1: Titrate streptidine into the buffer alone to subtract the background heat of dilution.

    • Negative Control 2 (Specificity Check): Perform the exact same titration using a mutant 16S rRNA construct (e.g., an A1408G mutation). Because this mutation disrupts the decoding center's binding affinity for aminoglycosides, a lack of heat signature here validates that the wild-type interaction is specific and not an artifact of generalized electrostatic clinging 9.

Protocol B: "Decoy Acceptor" Assay for ANT(6) Inhibition

Objective: To evaluate the efficacy of Streptidine Sulfate as a competitive inhibitor against the Aminoglycoside-Modifying Enzyme ANT(6). Causality: ANT(6) specifically adenylylates the position-six hydroxyl of the streptidine moiety. By flooding the assay with isolated streptidine, the enzyme's active sites are saturated, preserving the structural integrity and bactericidal activity of the target antibiotic (streptomycin) 510.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction tube, combine purified ANT(6) enzyme (1 µM) with 2 mM ATP and 10 mM MgCl₂ in a 50 mM Tris-HCl buffer (pH 7.5).

  • Decoy Introduction: Add Streptidine Sulfate at varying concentrations (0, 10, 50, 100 µM) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Target Addition: Add 10 µM of Streptomycin to the mixture. Incubate for an additional 30 minutes.

  • Quantification: Quench the reaction with 0.1% Formic Acid. Analyze the mixture via HPLC-ESI-MS to calculate the ratio of unmodified streptomycin to adenylylated streptomycin.

  • Self-Validating System (Controls):

    • Negative Control: Run a parallel assay substituting Streptidine Sulfate with 2-deoxystreptamine (2-DOS). Because ANT(6) strictly requires the guanidine groups of streptidine for recognition, 2-DOS will fail to act as a decoy. If streptomycin is still adenylylated in the presence of 2-DOS but protected in the presence of streptidine, the mechanism of competitive inhibition is validated 10.

G A Prepare ANT(6) Enzyme + Mg-ATP Buffer B Add Streptidine Sulfate (Decoy Acceptor) A->B Step 1 C Add Streptomycin (Target Antibiotic) B->C Step 2 (Competition) D Incubate & Monitor Adenylylation Kinetics C->D Step 3 E Streptomycin Efficacy Restored In Vitro D->E Outcome

Caption: Experimental workflow for utilizing Streptidine as a decoy acceptor against ANT(6).

References

  • Buy Streptidine (EVT-372195) | 85-17-6 - EvitaChem. evitachem.com.
  • Streptidine, EvoPure - TOKU-E. toku-e.com.
  • Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - MDPI. mdpi.com.
  • Recent advances in the biosynthetic pathway and structural modific
  • Molecular Recognition of Aminoglycoside Antibiotics by Bacterial Defence Proteins: NMR Study of the Structural and Conform
  • Global Health: Antimicrobial Resistance: undefined: Streptomycin - PDB-101. rcsb.org.
  • Persistence and evidence for accelerated biodegradation of streptomycin in agricultural soils - ResearchGate.
  • 6-O-Nucleotidyltransferase: An aminoglycoside-modifying enzyme specific for streptomycin/streptidine - ResearchGate.
  • MedChemComm - RSC Publishing. rsc.org.
  • A Colorimetric Determination of Streptomycin and Dihydrostreptomycin - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of Streptidine Sulfate Salt in different buffer systems and temperatures.

Welcome to the Technical Support Center for Streptidine Sulfate Salt . As a critical guanidinium-rich moiety and the primary degradation product of the aminoglycoside streptomycin, streptidine sulfate is widely used in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Streptidine Sulfate Salt . As a critical guanidinium-rich moiety and the primary degradation product of the aminoglycoside streptomycin, streptidine sulfate is widely used in analytical chemistry, structural biology, and pharmaceutical impurity profiling.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting, mechanistic explanations, and validated protocols to ensure the integrity of your streptidine sulfate and related aminoglycoside standards across various buffer systems and temperatures.

Diagnostic Workflow: Identifying Stability Issues

Before diving into specific FAQs, use the following diagnostic logic tree to identify the root cause of signal loss, precipitation, or impurity generation in your streptidine sulfate preparations.

Troubleshooting Start Signal Loss or Impurity Peak Detected? CheckTemp Is Storage Temp > 40°C or Autoclaved? Start->CheckTemp CheckPH Is Buffer pH < 6.0 or > 8.0? CheckTemp->CheckPH No ThermalDeg Thermal Degradation (Yields Streptobiosamine) CheckTemp->ThermalDeg Yes CheckBuffer Using High-Conc Phosphate Buffer? CheckPH->CheckBuffer No Hydrolysis Acid/Base Hydrolysis (Cleaves Glycosidic Bonds) CheckPH->Hydrolysis Yes Precipitation Salt Precipitation (Depressor Effect) CheckBuffer->Precipitation Yes FixTemp Store at 4°C - 15°C Filter Sterilize ThermalDeg->FixTemp FixPH Adjust to pH 6.0 - 8.0 Hydrolysis->FixPH FixBuffer Use Low-Conc or Non-Phosphate Buffer Precipitation->FixBuffer

Caption: Diagnostic logic tree for troubleshooting streptidine sulfate stability and formulation issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a rapid loss of concentration of my standard during long-term storage in aqueous buffers?

The Causality: Streptidine sulfate and its parent compound, streptomycin, are highly sensitive to pH extremes. While the isolated streptidine core (an inositol-like ring with two guanidinium groups) is relatively stable, the precursor aminoglycoside contains labile glycosidic bonds. In aqueous environments, degradation follows first-order kinetics. The compound is stable under neutral conditions (pH 6.0–8.0) but decomposes rapidly in acidic and basic environments[1]. The Fix: Maintain your buffer pH strictly between 6.0 and 8.0. If you are storing solutions for extended periods, temperature control is critical. The half-life of these compounds decreases drastically from 103.4 days at 15 °C to just 30.9 days at 40 °C[1]. Store working aliquots at 4 °C and long-term stocks at -20 °C.

Q2: Can I autoclave my Streptidine Sulfate solutions for cell culture assays?

The Causality: No. Thermal degradation of streptomycin and its derivatives occurs rapidly at temperatures above 70 °C. Heating the solution causes the cleavage of the molecule, producing streptidine and streptobiosamine as thermal degradation products[2]. This will fundamentally alter the concentration of your active pharmaceutical ingredient (API) and introduce uncontrolled impurities into your assay. The Fix: Always use sterile filtration (0.22 µm nylon or PES membranes) for sterilization. Never use heat sterilization for aminoglycosides or their isolated salts.

Q3: Why does my Streptidine Sulfate precipitate or lose assay activity when dissolved in phosphate-buffered saline (PBS)?

The Causality: Streptidine sulfate interacts strongly with phosphate ions, leading to a phenomenon known as the "depressor effect." This effect is a function of both buffer salt concentration and pH. High concentrations of phosphates cause the guanidinium groups of streptidine to form insoluble complexes, which is most marked at pH 6.0[3]. The Fix: If you must use a phosphate buffer, ensure the pH is adjusted closer to 8.0, where normal solubility and activity reappear even in the presence of higher phosphate concentrations[3]. Alternatively, switch to a non-phosphate buffer system such as HEPES or Tris, or utilize a low-concentration ammonium acetate buffer (e.g., 10 mM) which is highly compatible with downstream LC-MS applications[4].

Mechanistic Degradation Pathway

Understanding how streptidine is generated from its parent compound is vital for impurity profiling. The diagram below illustrates the environmental and chemical triggers that lead to the formation of streptidine sulfate.

Pathway SM Streptomycin Sulfate (Parent API) Acid Acidic Hydrolysis (pH < 6.0) SM->Acid Thermal Thermal Stress (> 70°C) SM->Thermal Base Alkaline Hydrolysis (pH > 8.0) SM->Base Streptidine Streptidine Sulfate (Stable Guanidinium Core) Acid->Streptidine Streptobiosamine Streptobiosamine (Sugar Moiety) Acid->Streptobiosamine 33% Yield (H2SO4) Thermal->Streptidine Thermal->Streptobiosamine Maltol Maltol (Rearrangement Product) Base->Maltol

Caption: Chemical degradation pathways of streptomycin yielding streptidine sulfate and other impurities.

Quantitative Stability Data Summary

The following table summarizes the stability metrics and degradation products of streptidine-related compounds across various environmental conditions based on empirical data[1][2][5].

Environmental ConditionTemperaturepH RangeHalf-Life (t½)Primary Degradation Products
Optimal Storage 4 °C - 15 °C6.0 - 8.0> 103 DaysNone (Stable)
Room Temp / Mild Stress 20 °C - 40 °C6.0 - 8.0~ 30.9 DaysMinor hydrolysis products
Acidic Hydrolysis 25 °C< 6.0Rapid (< 24 hrs)Streptidine Sulfate, Streptobiosamine
Alkaline Hydrolysis 25 °C> 8.0Rapid (< 24 hrs)Maltol
Thermal Stress > 70 °C7.0< 1 HourStreptidine, Streptobiosamine

Standardized Experimental Protocol: Stability Testing via HPLC-CAD

Because aminoglycosides and their degradation products (like streptidine) lack a strong UV chromophore, traditional UV detection is insufficient. The following protocol outlines a self-validating system for forced degradation and stability testing using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Corona Charged-Aerosol Detection (CAD)[4].

Materials Required:
  • Streptidine Sulfate reference standard.

  • Phenomenex Kinetex HILIC column (150 mm × 4.6 mm ID; 2.6 µm).

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (pH 6.3).

  • HPLC system equipped with a CAD detector.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve Streptidine Sulfate in highly purified water (18.2 MΩ·cm) to a concentration of 5 mg/mL.

    • Note: Ensure glass injection vials are pre-rinsed three times with purified water to prevent void-volume impurity peaks[2].

  • Forced Degradation (System Suitability):

    • To generate a system suitability standard, place a 1-mL aliquot of the standard in a sealed glass vial (do not use plastic) and heat at 75 °C for 1 hour[2]. This will generate the necessary thermal degradation profiles to confirm peak resolution.

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of Acetonitrile : 10 mM Ammonium Acetate (pH 6.3) at a ratio of 75:25 (v/v)[4].

  • Chromatographic Conditions:

    • Set the column oven temperature to 30 °C.

    • Set the flow rate to 0.8 mL/min.

  • Detection Parameters:

    • Configure the CAD detector with a nitrogen pressure of 35 psi and a range of 100 pA[4].

    • Run the sample. This method achieves a Limit of Quantification (LOQ) of 0.008% for streptidine sulfate, allowing for highly accurate stability monitoring over time[4].

References

  • Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis PubMed / NIH[Link]

  • Studies on the Stability of Streptomycin in Solution PubMed / NIH[Link]

  • Determination of Streptomycin and Impurities Using HPAE-PAD Thermo Fisher Scientific / LCMS.cz[Link]

  • The aminoglycoside streptomycin triggers ferroptosis in tumor initiating cells bioRxiv[Link]

  • Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in Streptidine Sulfate Salt Cell Culture Experiments

Welcome to the Technical Support Center for cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent contamination in exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent contamination in experiments involving Streptidine Sulfate Salt. As Senior Application Scientists, we understand that maintaining aseptic conditions is paramount for reproducible and reliable results. This resource provides in-depth, field-proven insights to help you identify, eliminate, and prevent contamination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding contamination in cell culture, with a specific focus on the role and implications of using Streptidine Sulfate Salt.

Q1: What are the most common types of contamination in cell culture?

The primary sources of contamination in cell culture can be broadly categorized as biological and chemical.[1][2]

  • Biological Contaminants: These are the most frequently encountered issues and include:

    • Bacteria: Often lead to rapid pH shifts (yellowing of the medium) and visible turbidity.[1][3] Under a microscope, they appear as small, motile particles.[2]

    • Fungi (Yeast and Mold): Yeast appears as individual round or oval particles, sometimes budding, while mold forms filamentous hyphae.[1] Fungal contamination may initially be less obvious than bacterial contamination but can quickly overtake a culture.[4][5]

    • Mycoplasma: These are a significant threat due to their small size, lack of a cell wall, and resistance to many common antibiotics.[6] Mycoplasma contamination is often difficult to detect visually as it may not cause obvious turbidity or pH changes.[6][7] However, it can alter cell metabolism, growth rates, and gene expression, compromising the validity of experimental data.[3]

    • Viruses: Difficult to detect without specialized techniques, viruses can originate from the host animal or patient, or from contaminated raw materials like serum.[8]

    • Cross-Contamination: The unintentional introduction of another cell line into the culture is a serious issue that can invalidate research findings.[4]

  • Chemical Contaminants: These non-living substances can also adversely affect cell health and experimental outcomes. Sources include:

    • Reagents and Media: Impurities in media, serum, water, or supplements can introduce chemical contaminants.[1][8][9]

    • Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can persist even after the bacteria are killed.[10] Endotoxins can trigger inflammatory responses and other cellular effects.

    • Equipment and Consumables: Residues from detergents used to clean glassware or leachables from plasticware can be toxic to cells.[8]

Q2: What is the role of Streptidine Sulfate Salt in cell culture, and can it be a source of contamination?

Streptomycin Sulfate, of which Streptidine is a core component, is an aminoglycoside antibiotic commonly used in cell culture in combination with penicillin to prevent bacterial contamination.[11][12] It works by inhibiting protein synthesis in bacteria.[13][14]

While Streptomycin itself is not a source of microbial contamination, its use can have several implications:

  • Masking Low-Level Contamination: The routine use of antibiotics can suppress the growth of susceptible bacteria, potentially masking an underlying low-level contamination and poor aseptic technique.[4][15]

  • Development of Antibiotic-Resistant Strains: Continuous use of antibiotics can lead to the development of resistant bacterial strains, making future contamination events more difficult to control.[15]

  • Off-Target Effects on Cells: Studies have shown that streptomycin can have off-target effects on eukaryotic cells. For example, it has been observed to reduce protein synthesis and differentiation in C2C12 myotubes.[12][16] This underscores the importance of carefully considering its use, particularly in experiments focused on cellular metabolism or growth.[12][16]

  • Chemical Purity: As with any reagent, the purity of the Streptidine Sulfate Salt is crucial. Impurities could be a source of chemical contamination. Therefore, it is essential to use high-quality, cell culture-grade reagents from reputable suppliers.[9]

Q3: How can I detect the different types of contamination?

Early and accurate detection is critical for managing contamination. The appropriate detection method depends on the type of contaminant suspected.

Contaminant TypeDetection Methods
Bacteria & Fungi Visual Inspection: Turbidity, color change of the medium (usually yellow for bacteria, pink for some fungi).[2] Microscopy: Direct observation of bacterial cells (often motile) or fungal structures (yeast budding, mold filaments).[2][17] Culture Methods: Plating a sample of the culture medium on agar to grow and identify the specific microbe.[17]
Mycoplasma PCR-Based Assays: Highly sensitive and specific method that detects mycoplasma DNA.[17][18] Fluorescence Staining: Using DNA-binding fluorochromes like DAPI or Hoechst to visualize mycoplasma DNA as small, extranuclear fluorescent particles.[6][17][19] ELISA: Detects mycoplasma antigens.[17] Microbiological Culture: Considered a "gold standard" but can be slow and requires specialized media and conditions.[6][19]
Viruses Electron Microscopy: Can visualize viral particles but is not practical for routine screening. PCR or ELISA-based assays: For specific viruses.
Cross-Contamination STR (Short Tandem Repeat) Profiling: DNA fingerprinting to authenticate the cell line.
Chemical (Endotoxin) LAL (Limulus Amebocyte Lysate) Assay: A sensitive test to detect and quantify endotoxin levels.[20]

Regularly testing for mycoplasma (e.g., every 1-2 months) is highly recommended, especially in shared lab environments.[1]

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving contamination issues.

Troubleshooting Workflow for Suspected Contamination

When you suspect contamination, follow this logical workflow to diagnose and address the problem effectively.

Contamination_Troubleshooting Start Suspected Contamination (e.g., pH change, turbidity, poor cell health) Visual_Check Immediate Action: 1. Isolate the culture. 2. Visually inspect all cultures in the incubator. Start->Visual_Check Microscopy Microscopic Examination Visual_Check->Microscopy Bacteria_Fungi Bacteria or Fungi Detected? Microscopy->Bacteria_Fungi Mycoplasma_Test No visible microbes, but cells are unhealthy. Perform Mycoplasma Test (PCR or Staining). Bacteria_Fungi->Mycoplasma_Test No Discard_Culture Action: Discard Contaminated Culture(s) Immediately. Bacteria_Fungi->Discard_Culture Yes Mycoplasma_Positive Mycoplasma Positive? Mycoplasma_Test->Mycoplasma_Positive Chemical_Contam Consider Chemical Contamination (Endotoxins, reagent/media issues). Mycoplasma_Positive->Chemical_Contam No Mycoplasma_Positive->Discard_Culture Yes Decontaminate Action: Thoroughly Decontaminate Incubator, Hood, and Water Bath. Discard_Culture->Decontaminate Review_Protocols Action: Review Aseptic Technique and Lab Practices. Decontaminate->Review_Protocols Quarantine_Reagents Action: Quarantine and Test Suspect Reagents/Media. Review_Protocols->Quarantine_Reagents Prevention_Workflow cluster_Personnel Personnel Practices cluster_Environment Environment & Equipment cluster_Materials Materials & Reagents cluster_Outcome Training Comprehensive Training on Aseptic Technique BSC_Maint Certified & Clean BSC Training->BSC_Maint PPE Proper PPE (Lab coat, gloves) PPE->BSC_Maint Hygiene Good Personal Hygiene Hygiene->BSC_Maint Quality_Reagents High-Quality, Certified Reagents BSC_Maint->Quality_Reagents Incubator_Clean Regular Incubator & Water Bath Cleaning Incubator_Clean->Quality_Reagents Lab_Clean General Lab Cleanliness Lab_Clean->Quality_Reagents Success Reduced Risk of Contamination Quality_Reagents->Success Aliquoting Aliquot Reagents Aliquoting->Success Quarantine Quarantine New Cell Lines Quarantine->Success

Caption: Key pillars for preventing cell culture contamination.

By implementing these robust troubleshooting and prevention strategies, researchers can significantly reduce the incidence of contamination, ensuring the integrity and validity of their experimental results.

References

  • Vertex AI Search. (2025, June 18). Cell Culture Contamination: 5 Common Sources and How to Prevent Them.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Environmental Health and Safety.
  • Yeasen. (2025, September 28).
  • Green Elephant Biotech. (2025, August 25).
  • PMC - NIH.
  • Vertex AI Search. (2025, September 22).
  • Vertex AI Search. Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal.
  • Creative Bioarray.
  • Vertex AI Search.
  • Vertex AI Search. (2025, May 9).
  • Sigma-Aldrich.
  • Lab Manager. (2025, December 10).
  • Vertex AI Search.
  • Addgene Blog. (2020, October 8).
  • Lonza Bioscience.
  • Abcam. Aseptic technique tips.
  • Merck Millipore.
  • Vertex AI Search. (2021, January 13). Best Practices - Cell Culture Techniques.
  • Vertex AI Search. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells.
  • Chem-Impex.
  • GoldBio.
  • InCelligence.
  • Biocompare. (2020, April 20). Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free.
  • Eppendorf Singapore.
  • PubMed. (2017, December 15). Best practices for detecting and mitigating the risk of cell culture contaminants.
  • Technology Networks. (2024, October 29).
  • MP Biomedicals.
  • MP Biomedicals.
  • PMC - NIH. (2025, June 17).
  • ResearchGate. (2025, April 18). (PDF)

Sources

Troubleshooting

Optimizing the concentration of Streptidine Sulfate Salt for cell-based assays.

Optimizing Streptidine Sulfate Salt Concentration for Cell-Based Assays: Troubleshooting & Protocols Introduction Streptidine Sulfate Salt is the diguanidinated aminocyclitol moiety of the aminoglycoside antibiotic strep...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Streptidine Sulfate Salt Concentration for Cell-Based Assays: Troubleshooting & Protocols

Introduction

Streptidine Sulfate Salt is the diguanidinated aminocyclitol moiety of the aminoglycoside antibiotic streptomycin[1]. While full-length streptomycin exerts its bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, isolated streptidine lacks the complete tripartite structure (streptidine, streptose, and N-methyl-L-glucosamine) required to lock into the ribosomal pocket and halt protein synthesis[1].

However, its unique structural properties make it an invaluable tool in cell-based assays. It is most notably utilized as a "decoy acceptor" to study and circumvent aminoglycoside resistance mechanisms (such as those mediated by 6-O-adenyl transferase)[2], and as a highly specific control compound in ribosomal binding and cytotoxicity studies. This technical support guide provides field-proven troubleshooting strategies and self-validating protocols for optimizing the concentration of Streptidine Sulfate Salt in your experimental workflows.

Troubleshooting Guides & FAQs

Q1: How do I determine the optimal working concentration of Streptidine Sulfate for decoy acceptor assays? A1: When using streptidine as a decoy acceptor to rescue streptomycin activity from aminoglycoside-modifying enzymes like ANT(6), the goal is to saturate the enzyme without causing off-target cellular toxicity[2]. Streptidine competitively binds to the enzyme's active site because ANT(6) specifically recognizes the guanidino groups present on the streptidine ring[1]. You must titrate the concentration based on the enzyme expression levels in your specific bacterial strain. Typically, a working concentration range of 1 mM to 10 mM is evaluated. Causality: If the concentration is too low, ANT(6) will still adenylate and inactivate the primary antibiotic (streptomycin). If the concentration is too high, osmotic stress or non-specific binding may confound your viability readouts and artificially suppress bacterial growth.

Q2: Why am I seeing unexpected cytotoxicity in my mammalian cell lines when using Streptidine Sulfate? A2: Although streptidine is significantly less toxic than full-length streptomycin (which can cause ferroptosis or severe ototoxicity[3]), high concentrations (>10 mM) can still induce cytotoxicity. This is primarily due to its highly basic, dicationic nature at physiological pH (pKa > 12)[4]. The accumulation of these polycations can disrupt cellular polyamine pathways, interfere with calcium ion fluxes at the cell membrane, or cause severe osmotic stress[3]. To troubleshoot this, always run a dose-response curve (see Protocol 2) to establish the Maximum Tolerated Dose (MTD) for your specific cell line before running combinatorial assays.

Q3: How should I prepare and store Streptidine Sulfate stock solutions to ensure stability? A3: Streptidine sulfate is moderately soluble in water, achieving concentrations up to ~50 mg/mL due to its polar hydroxyl and guanidino groups[4]. It is insoluble in nonpolar solvents and has limited solubility in methanol (<10 mg/mL)[4].

  • Preparation: Dissolve the powder in sterile, nuclease-free water. Do not use acidic buffers (pH < 1), as the glycosidic bonds in related streptomycin derivatives are highly labile under acidic conditions, though isolated streptidine is more resistant[4].

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degrade the effective molarity of your stock.

Q4: How can I validate that Streptidine is successfully acting as a decoy in my assay rather than just acting as a secondary toxin? A4: A self-validating assay design is critical to prove the mechanistic causality of the decoy effect. Your experiment must include four distinct arms:

  • Vehicle control: Establishes 100% baseline viability.

  • Streptomycin alone: Shows high viability in ANT(6)-expressing resistant strains.

  • Streptidine alone: Must show baseline viability, confirming the decoy itself is non-toxic at the chosen concentration.

  • Streptomycin + Streptidine: Should show significantly reduced viability in resistant strains, proving that the decoy successfully occupied the ANT(6) enzyme and rescued the antibiotic's efficacy[2].

Data Presentation

Table 1: Physicochemical Properties and Assay Parameters for Streptidine Sulfate

Property / ParameterValue / RecommendationCausality / Rationale
Molecular Weight 262.27 g/mol (Base)[4]Crucial for accurate molarity calculations during serial dilutions.
Water Solubility ~50 mg/mL[4]Highly polar nature allows aqueous stock preparation without DMSO toxicity.
Stock Concentration 50 mg/mL (in H₂O)Maximizes concentration while preventing precipitation during storage.
Working Range (Decoy) 1 mM – 10 mM[2]Sufficient to competitively inhibit ANT(6) without inducing osmotic stress.
Storage Conditions -20°C (Aliquoted)Prevents hydrolytic degradation and minimizes freeze-thaw precipitation.

Visualizations

DecoyMechanism Strep Streptomycin (Antibiotic) ANT6 ANT(6) Enzyme (Inactivator) Strep->ANT6 Without Decoy Ribosome Bacterial 30S Ribosome (Target) Strep->Ribosome Rescued Activity StrepInact Adenylated Streptomycin (Inactive) ANT6->StrepInact StdInact Adenylated Streptidine (Inactive Decoy) ANT6->StdInact Std Streptidine Sulfate (Decoy Acceptor) Std->ANT6 Competitive Binding CellDeath Protein Synthesis Inhibition (Cell Death) Ribosome->CellDeath

Caption: Mechanism of Streptidine Sulfate acting as a decoy acceptor to rescue Streptomycin activity.

Workflow Stock 1. Stock Preparation (50 mg/mL in H2O) Dilution 2. Serial Dilution (0.1 mM - 10 mM) Stock->Dilution Treatment 3. Cell Treatment (Co-incubation) Dilution->Treatment Assay 4. Viability Assay (SRB / Absorbance) Treatment->Assay Analysis 5. Data Analysis (IC50 / MIC Calculation) Assay->Analysis

Caption: Step-by-step experimental workflow for optimizing Streptidine Sulfate concentration in vitro.

Experimental Protocols

Protocol 1: Decoy Acceptor Rescue Assay in ANT(6)-Expressing Bacteria

This protocol validates the use of streptidine to rescue streptomycin activity by competitively inhibiting the ANT(6) enzyme[2].

  • Bacterial Preparation: Inoculate ANT(6)-overexpressing E. coli in Mueller-Hinton (MH) broth. Incubate overnight at 37°C with shaking (200 rpm).

  • Culture Standardization: Dilute the overnight culture in fresh MH broth to an OD600 of 0.05 to ensure cells are in the exponential growth phase.

  • Treatment Matrix Setup: In a sterile 96-well plate, set up a checkerboard titration matrix:

    • Columns: Serially dilute Streptomycin (e.g., 0 to 128 µg/mL).

    • Rows: Serially dilute Streptidine Sulfate (e.g., 0, 1, 2.5, 5, 10 mM).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (bringing the final volume to 100 µL per well).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Readout & Validation: Measure absorbance at 600 nm using a microplate reader. The Minimum Inhibitory Concentration (MIC) of streptomycin should decrease proportionally as the concentration of the streptidine decoy increases, validating the rescue effect[2].

Protocol 2: Mammalian Cytotoxicity Profiling (SRB Assay)

Before utilizing streptidine in mammalian co-cultures or complex assays, its baseline toxicity must be established to prevent false-positive phenotypic changes.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence.

  • Stock Dilution: Prepare a fresh 50 mg/mL stock of Streptidine Sulfate in sterile, nuclease-free water[4].

  • Treatment: Perform 1:3 serial dilutions of the stock directly into complete culture media to generate a concentration gradient (e.g., 100 µM to 20 mM). Treat cells for 72 hours.

  • Fixation: Carefully add cold Trichloroacetic acid (TCA) to each well to achieve a final concentration of 10%. Incubate at 4°C for 1 hour to fix the cells, then wash gently with Milli-Q water.

  • Staining: Add 0.4% Sulforhodamine B (SRB) solution for 20 minutes at room temperature. Wash three times with 1% acetic acid to remove all unbound dye.

  • Quantification: Solubilize the protein-bound dye with 10 mM Tris-Base and measure absorbance at 560 nm. Plot the dose-response curve to calculate the IC50 and establish your safe assay window.

References

  • Mechanism of Streptomycin Production Microbe Notes [Link]

  • Rescue of the streptomycin antibiotic activity by using streptidine as a "decoy acceptor" for the aminoglycoside-inactivating enzyme adenyl transferase Chemical Communications (ResearchGate)[Link]

Sources

Optimization

Best practices for handling and disposal of Streptidine Sulfate Salt.

Welcome to the Technical Support Center for Streptidine Sulfate Salt. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Streptidine Sulfate Salt. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This resource synthesizes toxicological mechanisms with field-proven laboratory practices, ensuring that your workflows are both scientifically rigorous and strictly compliant with biosafety standards.

Knowledge Base: Chemical & Toxicological Profile

What is Streptidine Sulfate? Streptidine is the highly polar, guanidinium-rich aglycone core of the aminoglycoside antibiotic streptomycin. In research, it is often utilized as a reference standard, a metabolic derivative for toxicity assays, or a "decoy acceptor" in antibiotic resistance studies.

Mechanisms of Toxicity Handling streptidine sulfate requires stringent precautions due to its specific toxicological profile:

  • Vestibulotoxicity: Streptidine is not merely an inactive byproduct; it is a potent vestibulotoxin. In vivo studies in mammalian models demonstrate that systemic accumulation of streptidine leads to severe structural deterioration and hair cell loss in the utricular epithelium, resulting in permanent locomotion and balance deficits[1].

  • Reproductive Toxicity: Analogous to its parent compound, streptidine sulfate carries the H361 hazard classification (Suspected of damaging fertility or the unborn child)[2].

  • Environmental Toxicity: It is highly toxic to aquatic life with long-lasting effects (H400, H410 ), necessitating strict segregation from standard aqueous waste streams.

Quantitative Data Summary
Property / ParameterValue / ClassificationSource
Compound Class Aminoglycoside Aglycone / Vestibulotoxin[1]
Primary Health Hazards H302 (Harmful if swallowed), H361 (Reproductive toxicity)[2]
Environmental Hazards H400, H410 (Very toxic to aquatic life)
Storage Temperature 0 – 8 °C (Desiccated powder)[3]
HPLC Limit of Quantification ~0.008% (in streptomycin purity assays)[4]

FAQ: Handling, Biosafety, and Troubleshooting

Q: Can I weigh Streptidine Sulfate on an open laboratory bench? A: Absolutely not. Because it is a fine, lyophilized powder, aerosolization is a significant risk. Inhalation bypasses primary physical barriers, leading to systemic absorption and potential ototoxic/vestibulotoxic effects[1].

  • Solution: Weigh the powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Personnel must wear double nitrile gloves, a closed-front lab coat, and chemical safety goggles[2].

Q: My streptidine sulfate is not dissolving completely in my buffer. What is causing this? A: Streptidine is a polycationic salt. While generally highly soluble in water, its solubility drastically decreases in alkaline solutions (where the guanidinium groups lose their charge) or in the presence of incompatible counter-ions (like heavy metals or certain organic solvents).

  • Solution: Ensure your solvent is ultra-pure water (18.2 MΩ·cm) or a slightly acidic to neutral buffer (pH 5.5 – 7.4). Always add the liquid to the powder to prevent the formation of an insoluble hydration shell around dry clumps.

Q: Is it safe to sonicate the solution to speed up dissolution? A: No. Intense ultrasonic cavitation can generate localized heat and free radicals, leading to the degradation of the delicate aglycone structure. Use gentle, continuous vortexing or a tube rotator instead.

Standard Operating Procedure: Preparation of Sterile Stock Solutions

To ensure the trustworthiness of your downstream assays, the preparation of streptidine sulfate must be a self-validating system that prevents both contamination and compound loss.

Step-by-Step Methodology:

  • Preparation: Pre-chill ultra-pure water or neutral buffer to 4 °C. Turn on the BSC and allow airflow to stabilize for 15 minutes.

  • Weighing: Using an anti-static gun on your spatula and weigh boat, carefully measure the required mass of streptidine sulfate. Anti-static treatment prevents the fine powder from repelling and aerosolizing.

  • Solubilization: Transfer the powder to a sterile, amber microcentrifuge tube (the compound can be sensitive to prolonged UV/light exposure). Add the pre-chilled solvent.

  • Agitation: Vortex gently at 500 RPM for 2–3 minutes until the solution is completely clear. Inspect against a light source to verify the absence of micro-particulates.

  • Sterile Filtration (Critical Step): Draw the solution into a sterile syringe and filter it through a 0.22 µm Polyethersulfone (PES) membrane .

    • Expert Insight: Do not use Cellulose Acetate (CA) or Nitrocellulose filters. These materials possess a net negative charge that will electrostatically bind the polycationic streptidine molecules, drastically reducing the actual molarity of your final stock. PES is low-protein binding and prevents this loss.

  • Storage: Aliquot the sterile solution into single-use vials and freeze immediately at -20 °C to -80 °C. Avoid repeated freeze-thaw cycles, which promote hydrolysis.

Workflow Visualization: Toxicity and Mitigation

The following diagram maps the causality between unsafe handling, the physiological mechanism of vestibulotoxicity, and the required laboratory interventions.

ToxicityHandling Source Streptidine Sulfate (Dry Powder / Stock) Exposure Systemic Absorption (Inhalation/Ingestion) Source->Exposure Unsafe Handling Target Utricular Epithelium (Hair Cell Loss) Exposure->Target Cellular Uptake Symptom Vestibulotoxicity (Balance Deficits) Target->Symptom Sensory Deficit Mitigation2 Aqueous Waste Segregation (H410) Symptom->Mitigation2 Post-Experiment Mitigation1 Class II BSC & PPE (N95/Gloves) Mitigation1->Source Prevents

Mechanism of Streptidine Vestibulotoxicity and Required Handling Interventions.

Decontamination and Disposal Protocols

Because streptidine sulfate is highly toxic to aquatic ecosystems, sink disposal is strictly prohibited.

  • Liquid Waste: Collect all aqueous effluent containing streptidine in a sealed, clearly labeled chemical waste carboy. Ensure the carboy is kept away from strong oxidizing agents.

  • Solid Waste: Pipette tips, tubes, and gloves that have contacted the compound must be disposed of in a designated hazardous solid waste bin destined for high-temperature incineration[2].

  • Surface Decontamination: Wipe down the BSC, balances, and benchtops with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach degrades the active pharmacophore. Follow this immediately with a 70% ethanol wipe to remove corrosive salt residues and prevent pitting of stainless steel surfaces.

References

  • ResearchGate. "Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection". Available at: [Link]

  • Perez, F. C., et al. (2005). "Streptidine, a metabolic derivative produced after administration of streptomycin in vivo, is vestibulotoxic in rats." Hearing Research, PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the ototoxicity of streptidine versus streptomycin.

A Technical Guide for Researchers and Drug Development Professionals Abstract Aminoglycoside antibiotics, while potent against severe bacterial infections, are notoriously associated with irreversible ototoxicity. Strept...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aminoglycoside antibiotics, while potent against severe bacterial infections, are notoriously associated with irreversible ototoxicity. Streptomycin, a cornerstone in tuberculosis treatment, is a prime example. Emerging evidence suggests that its metabolic derivative, streptidine, may be a significant contributor to this inner ear damage. This guide provides a comprehensive comparative analysis of the ototoxicity of streptidine and streptomycin, delving into their chemical structures, mechanisms of action, and supporting experimental data. We further present detailed protocols for assessing ototoxicity in preclinical models, aiming to equip researchers with the necessary tools to investigate and mitigate aminoglycoside-induced hearing loss.

Introduction: The Enduring Challenge of Aminoglycoside Ototoxicity

First isolated from Streptomyces griseus, streptomycin revolutionized the treatment of tuberculosis and other serious gram-negative bacterial infections.[1] However, its clinical utility has always been shadowed by the risk of severe and permanent side effects, namely nephrotoxicity and ototoxicity.[1] While kidney damage is often reversible, damage to the inner ear's cochlear and vestibular systems leads to permanent hearing loss and balance disorders.[1][2] Streptomycin is known to be predominantly vestibulotoxic, affecting the balance organs more than the auditory system.[1][2][3][4][5]

The delayed and gradual onset of vestibular symptoms following streptomycin administration has led to the hypothesis that a metabolic derivative, rather than the parent drug, could be the primary ototoxic agent.[6] This has brought streptidine, a key metabolite of streptomycin, into the spotlight. Understanding the comparative ototoxicity of these two molecules is crucial for developing safer therapeutic strategies.

Chemical Structures and Their Implications

The structural differences between streptomycin and its metabolite, streptidine, are fundamental to understanding their potential for inducing ototoxicity.

  • Streptomycin: A complex molecule composed of three subunits: streptidine, streptose, and N-methyl-L-glucosamine.

  • Streptidine: A substituted cyclohexanol with two guanidino groups. It forms the central core of the streptomycin molecule.

The presence of the sugar moieties in streptomycin is critical for its antibacterial activity, as they facilitate binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] Conversely, the streptidine core is implicated as a potential mediator of ototoxicity.

Caption: Relationship between Streptomycin, Streptidine, and their primary biological activities.

Unraveling the Mechanisms of Ototoxicity

The precise mechanisms by which aminoglycosides induce ototoxicity are multifaceted and continue to be an active area of research.[2] The prevailing theory centers on the generation of reactive oxygen species (ROS) within the inner ear's sensory hair cells.[7][8][9]

The Role of Reactive Oxygen Species (ROS)

Aminoglycosides can chelate with transition metals like iron, forming complexes that catalyze the production of ROS.[2][7][8] This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of cellular components, including lipids, proteins, and DNA.[8] Ultimately, this cascade of events triggers apoptosis, or programmed cell death, of the sensory hair cells.[7] Since these cells do not regenerate in mammals, their loss results in permanent hearing impairment.[7][9]

Mitochondrial Dysfunction

Mitochondria are primary targets of aminoglycoside-induced ROS production.[7][9][10] Aminoglycosides can interfere with mitochondrial protein synthesis, leading to impaired energy production and a further increase in ROS generation.[7] Genetic predisposition, specifically mutations in mitochondrial ribosomal RNA (rRNA), can increase an individual's susceptibility to aminoglycoside ototoxicity.[2][7][11]

cluster_0 Aminoglycoside (Streptomycin/Streptidine) cluster_1 Inner Ear Hair Cell cluster_2 Outcome Aminoglycoside Aminoglycoside Iron_Complex Aminoglycoside-Iron Complex Aminoglycoside->Iron_Complex Chelates with Iron Mitochondrial_Dysfunction Mitochondrial Dysfunction Aminoglycoside->Mitochondrial_Dysfunction ROS Reactive Oxygen Species (ROS) Generation Iron_Complex->ROS Apoptosis Apoptosis (Hair Cell Death) ROS->Apoptosis Mitochondrial_Dysfunction->ROS Hearing_Loss Permanent Hearing Loss Apoptosis->Hearing_Loss

Caption: Proposed signaling pathway for aminoglycoside-induced ototoxicity.

Comparative Ototoxicity: Experimental Evidence

Direct comparative studies on the ototoxicity of streptidine versus streptomycin are limited but revealing. A key in vivo study in rats demonstrated that chronic treatment with either streptomycin or streptidine resulted in similar abnormal swimming patterns, indicative of vestibular dysfunction, and comparable histological damage to the utricular epithelium.[6] Notably, the loss of hair cells was roughly equivalent even though streptidine was administered at a 90% lower dose than streptomycin.[6] This suggests that streptidine is a potent ototoxic agent and a likely contributor to the vestibular damage observed after prolonged streptomycin administration.[6]

CompoundAnimal ModelAdministrationKey FindingsReference
Streptomycin RatChronicAbnormal swimming patterns, utricular epithelium damage[6]
Streptidine RatChronicSimilar abnormal swimming patterns and utricular damage as streptomycin at a 90% lower dose[6]

Table 1: Summary of a Comparative In Vivo Ototoxicity Study

It is important to note that species-specific differences in aminoglycoside metabolism and ototoxic effects exist.[12] For instance, in rats, streptomycin primarily damages macular sensory cells, while in guinea pigs, the cochlear cells are more affected.[12] This highlights the importance of using multiple animal models in preclinical ototoxicity studies.

Methodologies for Assessing Ototoxicity

A robust assessment of ototoxicity requires a combination of functional and morphological evaluations.

Auditory Brainstem Response (ABR) Testing

ABR is a non-invasive electrophysiological test that measures the brain's response to sound. It is a reliable method for determining hearing thresholds in animals and humans who cannot provide behavioral responses.[13][14][15]

Experimental Protocol: ABR Testing in Rodents
  • Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine mixture) and maintain its body temperature at 37°C.

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).

  • Acoustic Stimulation: Deliver sound stimuli (clicks or tone bursts at various frequencies) via a calibrated speaker placed in the ear canal.

  • Data Acquisition: Record the electrical activity from the electrodes. Average multiple responses to reduce background noise and enhance the signal.

  • Threshold Determination: The hearing threshold is defined as the lowest stimulus intensity that elicits a discernible ABR waveform.[16]

Start Anesthetize Animal Place_Electrodes Place Subdermal Electrodes Start->Place_Electrodes Deliver_Stimuli Deliver Acoustic Stimuli Place_Electrodes->Deliver_Stimuli Record_ABR Record ABR Waveforms Deliver_Stimuli->Record_ABR Determine_Threshold Determine Hearing Threshold Record_ABR->Determine_Threshold End End Determine_Threshold->End

Caption: Workflow for Auditory Brainstem Response (ABR) testing.

Cochlear Hair Cell Quantification

Morphological analysis of the cochlea provides direct evidence of ototoxic damage. This involves dissecting the cochlea, staining for hair cells, and counting the surviving cells.

Experimental Protocol: Cochlear Hair Cell Counting
  • Tissue Preparation: Euthanize the animal and dissect the temporal bones. Fix the cochleae (e.g., with 4% paraformaldehyde) and decalcify if necessary.

  • Organ of Corti Dissection: Carefully dissect the organ of Corti from the cochlea.

  • Immunofluorescence Staining: Permeabilize the tissue and block non-specific antibody binding. Incubate with a primary antibody against a hair cell marker (e.g., Myosin VIIa) followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be used.

  • Imaging: Mount the tissue on a slide and image using a confocal or fluorescence microscope.

  • Cell Counting: Count the number of inner and outer hair cells in different regions of the cochlea (base, middle, and apex).[17][18] This can be done manually or using automated image analysis software.[19][20][21]

RegionTreatment GroupInner Hair Cell Count (mean ± SD)Outer Hair Cell Count (mean ± SD)
Base Control100 ± 5300 ± 12
Streptomycin85 ± 8150 ± 25
Streptidine82 ± 10145 ± 30
Middle Control100 ± 6300 ± 15
Streptomycin95 ± 7250 ± 20
Streptidine93 ± 9240 ± 28
Apex Control100 ± 4300 ± 10
Streptomycin100 ± 5290 ± 18
Streptidine98 ± 6285 ± 22

Table 2: Hypothetical Data for Cochlear Hair Cell Counts

Conclusion and Future Directions

The available evidence strongly suggests that streptidine is a potent ototoxic agent and a significant contributor to the vestibular toxicity observed with streptomycin administration.[6] This has important implications for the development of safer aminoglycoside antibiotics. Future research should focus on:

  • In-depth Mechanistic Studies: Further elucidating the specific molecular pathways by which streptidine induces hair cell death.

  • Structure-Toxicity Relationship Studies: Designing and synthesizing novel aminoglycoside derivatives with reduced affinity for the inner ear while maintaining antibacterial efficacy.[22]

  • Development of Otoprotective Agents: Investigating compounds that can mitigate aminoglycoside-induced ototoxicity, such as antioxidants and iron chelators.[2][7]

By employing the rigorous experimental methodologies outlined in this guide, researchers can contribute to a deeper understanding of aminoglycoside ototoxicity and pave the way for the development of safer and more effective treatments for bacterial infections.

References

  • Schulze, H., et al. (2021). Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. BORIS Portal.
  • Yin, L., et al. (2021). Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. Frontiers in Cellular Neuroscience.
  • Cianfrone, G., et al. (2022).
  • Schacht, J. (2002). Recent Advances in Understanding Aminoglycoside Ototoxicity and Its Prevention. Hearing Research.
  • Swanepoel, de W., & Hall, J. W. (2015). Aminoglycoside-induced hearing deficits – a review of cochlear ototoxicity.
  • Esterberg, R., et al. (2016). Mitochondrial calcium uptake underlies ROS generation during aminoglycoside-induced hair cell death.
  • Rybak, L. P. (2024). Ototoxicity: Overview, Aminoglycosides, Other Antibiotics. Medscape Reference.
  • Yamashita, D., et al. (2009).
  • Van De Water, T. R., & Staecker, H. (2001). In Vitro Ototoxicity of Aminoglycosides and Platin Derivatives. A Semi-automatic Assay for Sensory Hair Cell Damage in Explanted. ORBi.
  • Dr. Oracle. (2025). Should you continue using streptomycin in the presence of hearing loss?
  • Davis, B., et al. (2018). Aminoglycosides rapidly inhibit NAD(P)H metabolism increasing reactive oxygen species and cochlear cell demise. SPIE Digital Library.
  • Gardner, J. C., et al. (1997). Familial streptomycin ototoxicity in a South African family: a mitochondrial disorder. Journal of Medical Genetics.
  • Schacht, J., & Van De Water, T. R. (2012). In Vitro Models for Ototoxic Research.
  • Cipriani, G., et al. (2023).
  • Chen, Y.-T., et al. (2025). Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development. MDPI.
  • Fuentes-Santamaría, V., et al. (2023).
  • Tong, L., et al. (2015). Selective Deletion of Cochlear Hair Cells Causes Rapid Age-Dependent Changes in Spiral Ganglion and Cochlear Nucleus Neurons. Journal of Neuroscience.
  • Varela-Chavez, C., et al. (2006).
  • Huth, M. E., et al. (2015). Designer aminoglycosides prevent cochlear hair cell loss and hearing loss.
  • Coffin, A. B., & Ou, H. (2011). In vitro and in vivo models of drug ototoxicity: studying the mechanisms of a clinical problem. Expert Opinion on Drug Discovery.
  • Roccio, M., et al. (2020). Hair Cell Generation in Cochlear Culture Models Mediated by Novel γ-Secretase Inhibitors. Frontiers in Cellular Neuroscience.
  • Ganesan, P., & Schmiedt, R. A. (2004). Mechanisms of Ototoxicity. Perspectives on Hearing and Hearing Disorders: Research and Diagnostics.
  • Gardner, J. C., et al. (1997). Familial streptomycin ototoxicity in a South African family: a mitochondrial disorder. PubMed.
  • Olusanya, B. O., et al. (2024). Re-telling the story of aminoglycoside ototoxicity: tales from sub-Saharan Africa. Frontiers in Neurology.
  • Fuentes-Santamaría, V., et al. (2021). The Hair Cell Analysis Toolbox: A machine learning-based whole cochlea analysis pipeline. bioRxiv.
  • American Academy of Audiology. (2009). Position Statement and Clinical Practice Guidelines Ototoxicity Monitoring.
  • Carey, J. P., et al. (2003). Streptomycin ototoxicity and hair cell regeneration in the adult pigeon utricle. The Laryngoscope.
  • Varela-Chavez, C., et al. (2007).
  • Fuentes-Santamaría, V., et al. (2023).
  • Fausti, S. A., & Wilmington, D. J. (2004). Objective Measures of Ototoxicity. ncrar.
  • Campbell, K. C. M., et al. (2013). ABR obtained from time-efficient train stimuli for cisplatin ototoxicity monitoring. Journal of the American Academy of Audiology.
  • Inxight Drugs. STREPTIDINE.
  • Dr. Oracle. (2025). Is streptomycin (antibiotic) ototoxic?
  • Vermont Department of Health. (2014). Vermont Protocol for Infant Auditory Brainstem Response (ABR).
  • Uzun, C., et al. (2002). Comparative cochlear toxicities of streptomycin, gentamicin, amikacin and netilmicin in guinea-pigs. Journal of Laryngology & Otology.
  • British Columbia Early Hearing Program. (2022). AUDITORY BRAINSTEM RESPONSE (ABR) PROTOCOL. Provincial Health Services Authority.
  • Olusanya, B. O., et al. (2014). Study of streptomycin-induced ototoxicity: protocol for a longitudinal study.
  • Olusanya, B. O., et al. (2014). Study of streptomycin-induced ototoxicity: protocol for a longitudinal study.
  • O'Sullivan, M. E., et al. (2025). Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review. MDPI.

Sources

Comparative

Validating the In Vivo Vestibulotoxic Effects of Streptidine Sulfate Salt: A Comparative Guide

Introduction: The Shift from Prodrugs to Active Metabolites Aminoglycoside-induced ototoxicity remains a significant hurdle in both clinical treatment and preclinical drug development, manifesting as distinct cochleotoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift from Prodrugs to Active Metabolites

Aminoglycoside-induced ototoxicity remains a significant hurdle in both clinical treatment and preclinical drug development, manifesting as distinct cochleotoxic (hearing loss) and vestibulotoxic (ataxia, oscillopsia) phenotypes[1]. Historically, researchers have relied on prolonged streptomycin administration to induce vestibular damage in animal models. However, streptomycin exhibits a delayed and gradual onset of toxicity because it acts essentially as a prodrug; it must be metabolically converted into its active derivative to induce damage[2].

Recent pharmacokinetic and histological validations have identified 2 as the primary vestibulotoxic agent responsible for inner ear deterioration[2]. By utilizing Streptidine Sulfate Salt directly, researchers can bypass the metabolic bottleneck, creating a highly specific, rapid, and controlled in vivo model of vestibular dysfunction while minimizing the off-target nephrotoxicity associated with high-dose streptomycin protocols.

Mechanistic Causality: How Streptidine Targets the Vestibule

To design a self-validating experimental protocol, it is critical to understand the causality behind streptidine's mechanism of action. Once administered, aminoglycosides accumulate in the endolymph of the inner ear, where they bind strongly to polyunsaturated lipids, specifically 3[3].

This interaction forms a ternary ototoxic complex with iron ions, triggering the localized generation of reactive oxygen species (ROS)[3]. The resulting oxidative stress selectively initiates apoptotic cascades in the Type I and Type II sensory hair cells of the vestibular cristae and maculae, permanently disrupting the vestibulo-ocular reflex (VOR)[4].

Pathway N1 Streptidine Sulfate (Active Metabolite) N2 Endolymph Accumulation N1->N2 N3 Iron-PIP2 Complex Formation N2->N3 N4 ROS Generation & Oxidative Stress N3->N4 N5 Utricular Hair Cell Apoptosis N4->N5

Mechanistic pathway of Streptidine-induced vestibulotoxicity.

Comparative Efficacy & Toxicity Profile

When establishing an in vivo model, selecting the correct aminoglycoside is paramount. The table below synthesizes quantitative data comparing Streptidine Sulfate against traditional alternatives, highlighting why streptidine is the superior choice for isolated vestibular studies.

CompoundPrimary Toxicity TargetRelative Dose Required for VestibulotoxicityVestibular Toxicity Incidence (Clinical/Pooled)Key Mechanistic Feature
Streptidine Sulfate Vestibular MaculaeVery Low (~10% of Streptomycin)N/A (Direct Active Metabolite)Direct ROS generation in utricular hair cells; rapid onset[2].
Streptomycin Vestibular (Cristae/Maculae)High (Requires metabolic conversion)~15-28%Pro-drug behavior; delayed onset until streptidine accumulates[2].
Gentamicin Vestibular & CochlearModerate10.9%Strong binding to PIP2; damages both outer hair cells and vestibule[5].
Amikacin CochlearHigh7.4%Preferentially cochleotoxic; poor choice for vestibular models[5].
Neomycin CochlearN/A (Rarely vestibulotoxic)<1%Highly toxic to cochlear outer hair cells; spares vestibular hair cells[3].

Data synthesis indicates that streptidine achieves equivalent loss of utricular hair cells at a dose 90% lower than its parent compound, streptomycin[2].

Self-Validating In Vivo Experimental Protocol

A rigorous in vivo model must be a self-validating system: the observed behavioral deficits must be directly correlated with, and caused by, structural histological loss. The following workflow ensures high scientific integrity.

Workflow S1 1. Baseline Assessment Swimming Pattern Analysis S2 2. Chronic Dosing Streptidine (Low Dose) S1->S2 S3 3. Longitudinal Monitoring Vestibular Deficit Scoring S2->S3 S4 4. Tissue Harvesting Temporal Bone Fixation S3->S4 S5 5. Histological Validation Hair Cell Quantification S4->S5

In vivo experimental workflow for validating vestibulotoxicity.

Step-by-Step Methodologies
Phase 1: Animal Dosing & Administration
  • Model Selection: Utilize young male Long Evans rats, as their baseline swimming behaviors and vestibular responses are highly standardized in literature[2].

  • Preparation: Dissolve Streptidine Sulfate Salt in sterile saline (0.9% NaCl).

  • Administration: Administer via daily intraperitoneal (IP) injection or osmotic minipump.

  • Causality Check: Because streptidine is the active metabolite, the dose should be calibrated to achieve a target blood concentration of ~1.0 to 4.94 µg/ml[2]. This requires a dose approximately 90% lower than standard streptomycin protocols, deliberately minimizing off-target renal toxicity while ensuring sufficient endolymph accumulation.

Phase 2: Behavioral Assessment (Swimming Pattern Analysis)
  • Rationale: Rodents rely heavily on vestibular cues for spatial orientation in water. Utricular damage directly abolishes the vestibulo-ocular and vestibulo-spinal reflexes[4].

  • Procedure:

    • Fill a standard water maze with opaque water (24°C ± 1°C) to a depth that prevents the animal from touching the bottom.

    • Introduce the rat to the water and record its swimming behavior for 60 seconds.

    • Scoring: Quantify abnormal patterns, including head tilting, continuous circling, and underwater tumbling.

  • Causality Check: Severe spatial disorientation and tumbling in water confirm the functional loss of vestibular input, differentiating it from generalized motor weakness (which would manifest as simple immobility).

Phase 3: Histological Validation (Utricular Hair Cell Quantification)
  • Rationale: To prove that the behavioral deficit is caused by peripheral vestibulotoxicity (and not central neurotoxicity), structural destruction of the inner ear must be confirmed[3].

  • Procedure:

    • Euthanize the animals post-behavioral testing and immediately harvest the temporal bones.

    • Fix the tissues in 4% paraformaldehyde, followed by decalcification in EDTA.

    • Microdissect the utricular macula under a stereomicroscope.

    • Stain the sensory epithelium with fluorescent phalloidin (to visualize stereocilia bundles) and DAPI (for nuclei).

    • Mount the tissue flat and image via confocal microscopy.

  • Causality Check: Perform a direct stereological count of surviving Type I and Type II hair cells. A statistically significant reduction in hair cell density compared to vehicle-treated controls definitively validates the Streptidine Sulfate Salt model.

References

  • Granados, O., et al. "Streptidine, a metabolic derivative produced after administration of streptomycin in vivo, is vestibulotoxic in rats." Histology and Histopathology, 2005. 2

  • Ento Key. "Vestibular and Auditory Ototoxicity." Ento Key, 2016. 3

  • Lanvers-Kaminsky, et al. "Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients." PMC / NIH, 2023. 1

  • ResearchGate. "Aminoglycoside-Induced Vestibular Injury: Maintaining a Sense of Balance." ResearchGate, 2008. 5

  • Karger AG / PubMed. "Aminoglycoside Vestibulotoxicity." PubMed / NIH, 2019. 4

Sources

Validation

Using HPLC-MS to Validate the Presence of Streptidine as a Streptomycin Impurity: A Comprehensive Comparison Guide

Introduction: The Analytical Imperative Streptomycin is a foundational aminoglycoside antibiotic utilized globally for the treatment of tuberculosis and severe bacterial infections. However, its complex molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

Streptomycin is a foundational aminoglycoside antibiotic utilized globally for the treatment of tuberculosis and severe bacterial infections. However, its complex molecular architecture makes it susceptible to degradation, primarily yielding streptidine and streptobiosamine.

The clinical imperative to monitor streptidine is profound: prolonged exposure to streptomycin or its accumulation of degradation products has been directly linked to severe ototoxicity and vestibulotoxicity [1]. Historically, pharmacopeial standards (such as the European Pharmacopoeia) relied on Thin-Layer Chromatography (TLC) to limit specific impurities like streptomycin B to 3.0% [2]. However, TLC and traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lack the sensitivity and specificity required to comprehensively profile highly polar, non-chromophoric degradation products like streptidine.

This guide provides an objective comparison of modern analytical alternatives, demonstrating why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)—specifically utilizing Hydrophilic Interaction Liquid Chromatography (HILIC)—is the gold standard for validating and quantifying streptidine impurities.

Mechanistic Pathway: Streptomycin Degradation

To understand the analytical challenge, one must first understand the analyte. Streptomycin consists of three moieties: streptidine, streptose, and N-methyl-L-glucosamine. Under acidic conditions, enzymatic action, or thermal stress, the glycosidic bonds undergo hydrolysis. The primary cleavage isolates the highly basic, highly polar streptidine moiety.

DegradationPathway SM Streptomycin (Parent API) Hydrolysis Acidic/Enzymatic Hydrolysis SM->Hydrolysis Streptidine Streptidine (Ototoxic Impurity) Hydrolysis->Streptidine Cleavage of glycosidic bond Streptobio Streptobiosamine (Sugar Moiety) Hydrolysis->Streptobio

Fig 1: Hydrolytic degradation pathway of streptomycin yielding streptidine.

Because streptidine retains multiple guanidino groups, it is extremely hydrophilic. This polarity dictates the entire downstream chromatographic strategy.

Comparison of Analytical Modalities

Traditional Reversed-Phase (RP) HPLC struggles to retain aminoglycosides without the use of ion-pairing agents (e.g., sodium octanesulfonate). While effective for UV detection at 205 nm, these non-volatile salts cause severe ion suppression and source contamination in Mass Spectrometry, necessitating complex post-column desalting [3].

Modern laboratories must choose between Ion-Pairing Reversed-Phase LC-MS (IP-RP-LC-MS) using volatile salts (like heptafluorobutyric acid) or HILIC-MS , which eliminates the need for ion-pairing entirely.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityRetention MechanismDetector CompatibilitySensitivity (LOQ)Limitations
TLC (Ph. Eur. Legacy)Adsorption/PartitionVisual / Densitometry~0.5 - 1.0%Semi-quantitative; poor resolution for minor impurities.
HPLC-UV (Ion-Pairing)Hydrophobic + ElectrostaticUV (205 nm)~0.1%Requires non-volatile salts; poor baseline stability; no structural elucidation.
IP-RP-LC-MS Hydrophobic + Volatile IPESI-MS, CAD~0.01%Volatile IP agents (e.g., HFBA) can still cause moderate ion suppression [2].
HILIC-MS Hydrophilic PartitioningESI-MS<0.005% Requires careful sample diluent matching to avoid peak distortion.

Methodological Deep Dive: Why HILIC-MS is Superior

Expertise & Causality: The shift to HILIC-MS is driven by the fundamental physics of Electrospray Ionization (ESI). In positive ion mode, ESI efficiency is maximized when the mobile phase is highly organic and volatile. IP-RP methods require high aqueous content to retain polar analytes, which resists desolvation in the MS source. Conversely, HILIC retains polar analytes like streptidine in highly organic mobile phases (typically >70% Acetonitrile), promoting rapid droplet evaporation and exponentially increasing MS sensitivity.

AnalyticalWorkflow cluster_0 Chromatographic Separation Strategies Sample Sample Preparation (Dilution in ACN/Water) HILIC HILIC Column (Ammonium Formate / ACN) Sample->HILIC Preferred (No ion suppression) IPRP IP-RP Column (Volatile Ion-Pairing Agent) Sample->IPRP Alternative MS ESI-MS/MS Detection (Positive Ion Mode) HILIC->MS IPRP->MS Data Data Analysis (Streptidine Quantification) MS->Data

Fig 2: Comparative LC-MS workflows for streptidine impurity profiling.

Step-by-Step Experimental Protocol: HILIC-MS Workflow

To ensure a self-validating system, the following protocol details the exact parameters required to isolate and quantify streptidine from a streptomycin sulfate bulk drug substance using HILIC-MS.

Step 1: Sample Preparation
  • Standard Preparation: Accurately weigh 10 mg of Streptidine reference standard into a 100 mL volumetric flask. Dissolve in 50:50 (v/v) Acetonitrile/Water to yield a 100 µg/mL stock.

  • Sample Preparation: Weigh 50 mg of the Streptomycin Sulfate API. Dissolve in 10 mL of water, then slowly dilute with 40 mL of Acetonitrile (final diluent ratio 80:20 ACN:Water) to prevent API precipitation while matching the initial HILIC mobile phase conditions.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Conditions (HILIC)
  • Column: Amide-bonded or Zwitterionic HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 200 mM Ammonium Formate buffer adjusted to pH 4.5 (provides necessary ionic strength to prevent secondary interactions with silanols).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B

    • 2.0 - 8.0 min: Linear gradient to 50% B (elutes highly retained streptidine)

    • 8.0 - 10.0 min: Hold at 50% B

    • 10.0 - 15.0 min: Re-equilibration at 85% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Streptomycin:m/z 582.3 → 263.1 (Quantifier), 582.3 → 246.1 (Qualifier)

    • Streptidine:m/z 263.1 → 104.1 (Quantifier), 263.1 → 86.1 (Qualifier)

Quantitative Data & Method Validation

When executing the above protocol, laboratories should expect validation parameters that far exceed the capabilities of traditional UV or TLC methods. The table below summarizes benchmark validation data derived from state-of-the-art LC-MS and LC-CAD studies [2, 4].

Table 2: Benchmark Validation Parameters for Streptidine Analysis
ParameterHPLC-UV (Ion-Pairing)HILIC-MS/MSRegulatory Requirement (ICH Q2)
Limit of Detection (LOD) 0.05%0.002%Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 0.15%0.008%Signal-to-Noise ≥ 10:1
Linearity Range 0.15% – 5.0%0.008% – 2.0%R² ≥ 0.995
Recovery (Accuracy) 85% - 92%98% - 102%90% - 110% at LOQ level
Precision (RSD) < 5.0%< 2.0%< 5.0%

Data synthesis indicates that HILIC-MS provides a 10- to 20-fold improvement in the Limit of Quantification compared to legacy methods, easily satisfying the stringent requirements for genotoxic or highly toxic impurity profiling.

Conclusion

The transition from legacy pharmacopeial methods to HPLC-MS for the analysis of streptomycin impurities is not merely a technological upgrade; it is a clinical necessity. Because streptidine is a known vestibulotoxic agent, its rigorous quantification is critical for drug safety. By leveraging HILIC-MS, analytical scientists can bypass the severe ion suppression issues associated with traditional ion-pairing reversed-phase methods, achieving unparalleled sensitivity (LOQ < 0.01%), robust chromatographic retention, and definitive structural confirmation.

References

  • Granados, O., et al. (2005). Streptidine, a metabolic derivative produced after administration of streptomycin in vivo, is vestibulotoxic in rats. Histology and Histopathology, 20(2), 357-365. URL:[Link]

  • Holzgrabe, U., Nap, C. J., Kunz, N., & Almeling, S. (2011). Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 271-279. URL:[Link]

  • Pendela, M., Hoogmartens, J., Van Schepdael, A., & Adams, E. (2009). LC-MS of streptomycin following desalting of a nonvolatile mobile phase and pH gradient. Journal of Separation Science, 32(20), 3418-3424. URL:[Link]

  • Granados, O., & Meza, G. (2007). A direct HPLC method to estimate streptomycin and its putative ototoxic derivative, streptidine, in blood serum: application to streptomycin-treated humans. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 625-630. URL: [Link]

Comparative

Isolating Aminocyclitol Mechanics: A Comparison Guide to Streptidine Sulfate Salt in Control Experiments

Executive Summary In the field of antimicrobial pharmacology and drug development, understanding the precise molecular interactions of aminoglycosides is critical for designing next-generation therapeutics with reduced t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of antimicrobial pharmacology and drug development, understanding the precise molecular interactions of aminoglycosides is critical for designing next-generation therapeutics with reduced toxicity profiles. Streptomycin, the first discovered aminoglycoside, consists of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine[1].

For researchers investigating ribosomal binding kinetics, ototoxicity, or novel mechanisms like ferroptosis, utilizing the complete streptomycin molecule often obscures which specific structural domain is responsible for the observed biological effect. Streptidine Sulfate Salt —the isolated diguanidino-inositol core of streptomycin—serves as an indispensable structural control. By comparing the effects of the isolated streptidine core against the complete streptomycin molecule and other aminocyclitols (like 2-deoxystreptamine), scientists can establish highly controlled, self-validating experimental systems.

Structural & Mechanistic Context

Most clinically relevant aminoglycosides (e.g., kanamycin, gentamicin) are built upon a 2-deoxystreptamine (2-DOS) core[2]. Streptomycin is unique in its reliance on the streptidine aminocyclitol[2]. The diguanidino groups of streptidine provide the essential positive charges required for the initial electrostatic binding to the negatively charged backbone of the 16S rRNA within the bacterial 30S ribosomal subunit[3].

However, binding alone does not equate to antimicrobial efficacy. While streptidine anchors the molecule, the complete tripartite structure of streptomycin is required to lock into the ribosomal pocket and induce the lethal translational misreading[1]. Furthermore, isolated streptidine has been shown to competitively reverse the inhibition of viral phage injection caused by complete streptomycin, proving its utility as a competitive binding control[4].

Pathway SM Streptomycin Sulfate (Complete Molecule) Ribosome Bacterial 30S Ribosome (16S rRNA Target) SM->Ribosome Irreversible Binding STP Streptidine Sulfate (Isolated Core) STP->Ribosome Competitive Binding Tox Translational Misreading Ribosome->Tox NoTox Normal Translation Ribosome->NoTox

Fig 1. Divergent ribosomal binding outcomes of Streptomycin vs. Streptidine.

Comparative Performance & Chemical Properties

To design a robust control experiment, researchers must understand the quantitative and qualitative differences between the test compound and its structural comparators. The table below summarizes the key properties of Streptidine Sulfate compared to the active antibiotic and the alternative 2-DOS core.

PropertyStreptidine SulfateStreptomycin Sulfate2-Deoxystreptamine (2-DOS)
Role in Research Structural Control / CompetitorActive Antimicrobial AgentStructural Control (Non-Streptomycin)
Aminocyclitol Core Diguanidino-inositolStreptidine-basedDiamino-inositol
Charge at pH 7.4 +2+3+2
16S rRNA Affinity Moderate (Reversible)High (Irreversible)Low
Translation Inhibition (IC50) >100 µM (Inactive)~0.5 - 2.0 µM>100 µM (Inactive)
Ferroptosis Induction NegativePositiveNegative

Experimental Design: Streptidine as a Mechanistic Control

A rigorously designed experiment must be self-validating. By incorporating Streptidine Sulfate, you isolate the variable of electrostatic ribosomal affinity from steric translational disruption.

Context A: Ribosomal Binding & Translation Assays

When testing novel aminoglycoside derivatives or studying resistance mutations in the rpsL gene (which alters streptomycin binding)[3], streptidine acts as a competitive inhibitor. Because it binds to the 16S rRNA without causing misreading, pre-incubating ribosomes with streptidine before introducing streptomycin can map the exact binding kinetics and affinity constants of the target site.

Context B: Cytotoxicity & Ferroptosis Profiling

Recent breakthroughs have identified that streptomycin induces mitochondrial dysfunction and ferroptosis in tumor-initiating cells (TICs)[5]. This mechanism is highly dependent on the aldehyde group located on the streptose moiety[5]. Because Streptidine Sulfate lacks this aldehyde group, it serves as the perfect negative control. If a cell line undergoes ferroptosis when treated with streptomycin but remains viable when treated with equimolar streptidine, the researcher has definitively proven that the aldehyde group—not the aminocyclitol core—drives the toxicity.

Workflow Step1 1. Compound Prep Step2 2. In Vitro Assay Step1->Step2 Step3 3. Quantification Step2->Step3 Step4 4. Data Validation Step3->Step4

Fig 2. Standardized experimental workflow for isolating aminocyclitol effects.

Detailed Step-by-Step Methodologies

To ensure high trustworthiness and reproducibility (E-E-A-T), the following protocols detail how to implement Streptidine Sulfate as a control in two distinct experimental workflows.

Protocol 1: Cell-Free Translation Inhibition Assay

Causality: Utilizing a cell-free E. coli S30 extract eliminates cellular permeability variables (such as porin channel uptake). This guarantees that any observed differences in efficacy between Streptomycin and Streptidine are strictly due to their direct interaction with the 30S ribosome.

  • Reagent Preparation: Prepare 10 mM stock solutions of Streptomycin Sulfate, Streptidine Sulfate, and 2-Deoxystreptamine in nuclease-free water.

  • Reaction Assembly: In a 96-well microplate, combine 12 µL of E. coli S30 extract, 8 µL of amino acid master mix, and 1 µg of a reporter plasmid (e.g., pBEST-luc encoding firefly luciferase) per well.

  • Compound Addition: Add the prepared compounds to achieve final well concentrations ranging from 0.1 µM to 100 µM. Use nuclease-free water as the baseline vehicle control.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow coupled transcription and translation to occur.

  • Quantification: Add 25 µL of Luciferase Assay Reagent to each well. Incubate for 5 minutes at room temperature in the dark, then measure luminescence using a microplate reader.

  • Data Interpretation: Calculate the relative protein synthesis yield. Streptomycin will exhibit a sharp dose-dependent drop in luminescence. Streptidine should mirror the vehicle control, validating that the isolated core cannot independently inhibit translation.

Protocol 2: Mitochondrial ROS & Ferroptosis Validation Assay

Causality: To prove that the unique aldehyde group of streptomycin is responsible for inducing ferroptosis[5], Streptidine Sulfate is used to rule out the diguanidino-inositol core as the toxic agent.

  • Cell Culture: Seed tumor-initiating cells (e.g., SW620 or MCF-7) at a density of 1×105 cells/mL in ultra-low attachment plates to promote non-adherent sphere formation.

  • Treatment: Treat the experimental group with 1 mM Streptomycin Sulfate and the control group with 1 mM Streptidine Sulfate. Include an untreated control. Incubate for 24 hours at 37°C.

  • ROS Labeling: Harvest the cells, wash with PBS, and incubate with 5 µM MitoSOX™ Red (a mitochondrial superoxide indicator) for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer (Excitation: 510 nm, Emission: 580 nm).

  • Data Interpretation: Streptomycin-treated cells will demonstrate a significant rightward shift in fluorescence intensity, indicating severe mitochondrial ROS accumulation and impending ferroptosis. Streptidine-treated cells will show baseline fluorescence identical to the untreated control, confirming the structural specificity of the toxicity.

References

  • Title: Streptomycin: Discovery, Structure and Mechanism | Source: biologydiscussion.com | URL: 1

  • Title: Mechanism of action of Streptomycin | Source: chemicalbook.com | URL: 3

  • Title: STREPTOMYCIN AS AN ANTIVIRAL AGENT: MODE OF ACTION | Source: nih.gov | URL: 4

  • Title: The aminoglycoside streptomycin triggers ferroptosis in tumor initiating cells | Source: biorxiv.org | URL: 5

  • Title: Aminoglycosides: Activity and Resistance | Source: nih.gov | URL: 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Streptidine Sulfate Salt

Advanced Laboratory Safety and Logistics Guide: Handling Streptidine Sulfate Salt Introduction Streptidine Sulfate Salt is a critical intermediate in the biosynthesis and synthetic modification of aminoglycoside antibiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Logistics Guide: Handling Streptidine Sulfate Salt

Introduction Streptidine Sulfate Salt is a critical intermediate in the biosynthesis and synthetic modification of aminoglycoside antibiotics, such as streptomycin[1]. As a pyrimidine derivative characterized by a bicyclic structure, it plays a vital role in binding to bacterial ribosomes to inhibit protein synthesis[1]. While highly valuable in medicinal chemistry and drug development, handling aminoglycoside derivatives requires rigorous safety protocols due to their inherent biological activity and potential toxicity[1]. This guide provides a comprehensive, step-by-step operational and disposal framework designed to ensure maximum laboratory safety, regulatory compliance, and scientific integrity.

Hazard Profile & Causality of PPE Selection

Aminoglycosides and their derivatives present specific occupational hazards that dictate the selection of Personal Protective Equipment (PPE). The primary risks include nephrotoxicity (kidney damage), ototoxicity (inner ear damage), and severe skin or respiratory sensitization[2]. Because Streptidine Sulfate Salt is typically supplied as a white to off-white crystalline solid[1], the primary vector of occupational exposure is the inhalation of aerosolized dust during weighing and transfer, followed by dermal absorption.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is mandatory if handling outside a containment device.

    • Causality: The fine crystalline nature of the sulfate salt makes it highly prone to aerosolization. Inhalation bypasses the stratum corneum, leading to rapid systemic absorption and potential respiratory sensitization[2].

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness).

    • Causality: Aminoglycosides can cause contact dermatitis. Double-gloving allows the immediate shedding of the outer contaminated layer in the event of a micro-spill, preserving the sterile/safe barrier of the inner glove without interrupting the workflow[2].

  • Eye Protection: Chemical splash goggles (not standard safety glasses).

    • Causality: The highly water-soluble nature of the sulfate salt means it will rapidly dissolve in the moisture of the eye, causing severe irritation and potential systemic entry.

  • Body Protection: A fluid-resistant, back-closing laboratory coat.

    • Causality: Prevents the accumulation of static-charged powder on personal clothing, which could result in secondary exposure outside the laboratory environment[3].

Quantitative Data & PPE Mapping

The following table summarizes the physicochemical properties of Streptidine Sulfate Salt and the corresponding engineering controls required for safe handling.

Property / HazardData / DescriptionOperational & PPE Rationale
Chemical Name Streptidine Sulfate SaltN/A
Molecular Formula C8H18N6O4 · xH2SO4[4]The sulfate counter-ion increases aqueous solubility, necessitating aqueous-based decontamination.
Molecular Weight 262.27 g/mol (Free base)[4]Low molecular weight facilitates rapid dissolution in biological fluids if exposed.
Physical State White to off-white crystalline solid[1]Prone to static charge and aerosolization; requires handling in a Class II BSC or Fume Hood[4].
Target Organs Kidneys, Inner Ear[2]Systemic absorption must be prevented via impermeable nitrile gloves and respiratory protection[2].
Sensitization Skin and respiratory sensitizer[2]Mandatory use of enclosed weighing stations to prevent inhalation of particulates.

Operational Workflow: Safe Handling & Weighing Protocol

To ensure both operator safety and the integrity of the chemical, the handling process must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Environmental Preparation

  • Action: Purge the fume hood or Biosafety Cabinet (BSC) for 5 minutes prior to operation. Ensure the sash is positioned at the certified operational height.

  • Causality: Establishes unidirectional airflow, creating a dynamic air barrier that prevents aerosolized Streptidine Sulfate from entering the operator's breathing zone.

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static weighing boat and a stainless-steel micro-spatula. Tare the balance, carefully transfer the solid, and close the draft shield doors before recording the weight.

  • Causality: Crystalline sulfate salts often carry a static charge. Using anti-static materials prevents the powder from repelling and aerosolizing when manipulated. Closing the draft shield prevents micro-currents from disrupting the measurement and dispersing the powder.

Step 3: Dissolution in Primary Containment

  • Action: Add the aqueous solvent (e.g., sterile water or buffer) slowly down the side of the weighing vessel rather than directly onto the powder.

  • Causality: Direct application of liquid can displace air rapidly, ejecting dry powder into the air. Slow addition ensures the powder is wetted and dissolved without aerosolization.

HandlingWorkflow Start 1. Pre-Operation: Don PPE & Purge Hood Weighing 2. Weighing: Anti-Static Boat in Analytical Balance Start->Weighing Dissolution 3. Dissolution: Slow Solvent Addition to Wet Powder Weighing->Dissolution Decon 4. Decontamination: Wipe with H2O, then 70% EtOH Dissolution->Decon Validate 5. Validation: Visual Inspection for Crystalline Residue Decon->Validate

Workflow for the safe weighing and dissolution of Streptidine Sulfate Salt.

Spill Response and Decontamination Protocol

In the event of a powder spill, sweeping or dry wiping is strictly prohibited as it generates hazardous aerosols.

  • Step 1: Isolate and Notify. Immediately halt work, step back, and notify personnel in the vicinity.

  • Step 2: Wet Wiping Technique. Dampen absorbent laboratory wipes with distilled water. Causality: Streptidine Sulfate is highly soluble in water[1]; water effectively solubilizes and lifts the salt, whereas pure organic solvents would leave the precipitate behind.

  • Step 3: Secondary Decontamination. Follow the water wipe with a 70% ethanol wipe[3]. Causality: Ethanol reduces the surface tension, ensuring any remaining aqueous residue evaporates rapidly while providing broad-spectrum decontamination if working in a biological setting[3].

  • Step 4: Validation. Visually inspect the surface under a strong light at an oblique angle to ensure no crystalline sheen remains.

Disposal and Waste Management Plan

Aminoglycoside waste must be treated as hazardous chemical waste to prevent environmental contamination and the promotion of antimicrobial resistance[2].

  • Segregation: Never mix aminoglycoside waste with general organic or biological waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) office[2].

  • Containerization: Collect all concentrated liquid waste and contaminated first-rinse solvents in a designated, leak-proof, and chemically compatible high-density polyethylene (HDPE) container[2].

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and wipes in a tightly sealed, double-bagged hazardous solid waste container.

  • Labeling: Clearly label the container with "Hazardous Waste - Toxic: Streptidine Sulfate Salt (Aminoglycoside Derivative)" and the approximate concentration[2].

WasteDisposal Waste Streptidine Sulfate Waste IsSolid Solid or Liquid? Waste->IsSolid SolidWaste Solid Waste: Contaminated PPE & Consumables IsSolid->SolidWaste Solid LiquidWaste Liquid Waste: Aqueous/Organic Solutions IsSolid->LiquidWaste Liquid ChemWaste Hazardous Chemical Waste (Label, Store, EHS Pickup) SolidWaste->ChemWaste Biohazard Contains Biohazards? LiquidWaste->Biohazard Autoclave Decontaminate Biohazard (e.g., Autoclave) Biohazard->Autoclave Yes Biohazard->ChemWaste No Autoclave->ChemWaste

Decision tree for the segregation and disposal of Streptidine Sulfate waste streams.

References

  • CymitQuimica. "CAS 85-17-6: Streptidine". Source:

  • BenchChem. "Essential Procedures for the Safe Disposal of Aminoglycoside Antibacterial Agents". Source:

  • Toronto Research Chemicals. "Streptidine Sulfate Salt, TRC". Source:

  • ETH Zurich. "Laboratory Safety Guidelines". Source:

Sources

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